The Chemical Architecture and Synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
An in-depth technical guide on the chemical architecture, synthesis, and pharmacological applications of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Executive Summary Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the chemical architecture, synthesis, and pharmacological applications of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
Executive Summary
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile heterocyclic building block characterized by a fused benzothiazolone core and an ethyl ester moiety[1]. In modern drug development, the benzothiazolone scaffold serves as a privileged bioisostere for indolinones and benzoxazolinones. This structural substitution strategically alters the lipophilicity, hydrogen-bonding profile, and metabolic stability of the pharmacophore. This whitepaper provides a comprehensive analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and explores its mechanistic role in advanced pharmacological applications, particularly in the modulation of co-chaperone proteins like FKBP51[2].
Physicochemical Properties & Structural Analysis
The molecule features a planar bicyclic system where the electron-withdrawing ethyl carboxylate group at the C6 position modulates the electron density of the aromatic ring. The lactam-like
NH
group at the C3 position acts as a critical hydrogen bond donor, while the adjacent carbonyl and sulfur atoms serve as hydrogen bond acceptors.
As a Senior Application Scientist, it is critical to ensure that synthetic methodologies are not only high-yielding but structurally self-validating at every intermediate stage. The synthesis of the benzothiazolone core from an aniline derivative requires strict regiocontrol and inert conditions during intermediate handling[3].
Synthetic workflow of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
Phase 1: Regioselective Thiocyanation
Causality: To build the thiazolone ring, a sulfur atom must be introduced adjacent to the amine. The strong electron-donating resonance effect of the amino group on ethyl 4-aminobenzoate directs electrophilic aromatic substitution exclusively to the ortho position. Bromine is utilized to generate thiocyanogen (
(SCN)2
) in situ from potassium thiocyanate, ensuring a controlled, low-temperature electrophilic attack that prevents over-halogenation.
Protocol: Dissolve ethyl 4-aminobenzoate (1.0 eq) and KSCN (3.0 eq) in glacial acetic acid. Cool to 0°C. Add a solution of Br₂ (1.1 eq) in acetic acid dropwise over 1 hour. Stir for 2 hours at room temperature, then pour into ice water and neutralize with ammonium hydroxide. Filter the resulting precipitate.
Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the starting material and the emergence of a new, lower
Rf
spot confirms conversion. Infrared (IR) spectroscopy must show a sharp, diagnostic
−C≡N
stretching band at ~2150 cm⁻¹.
Phase 2: Reduction to the ortho-Aminothiophenol
Causality: The thiocyanate group must be reduced to a free thiol to act as a nucleophile in the final cyclization. Sodium sulfide (
Na2S
) or Dithiothreitol (DTT) is employed to cleave the cyano group. This step must be executed under a strict argon atmosphere; otherwise, the highly reactive ortho-aminothiophenol will rapidly undergo oxidative dimerization into a disulfide byproduct[3].
Protocol: Suspend the thiocyanate intermediate in degassed ethanol. Add
Na2S⋅9H2O
(2.5 eq) and heat to 60°C under argon for 3 hours. Quench with degassed 1M HCl to pH 4, extract with degassed ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Self-Validation: Analyze via LC-MS. The mass spectrum must display the
[M+H]+
peak corresponding to the mercaptan (
m/z
~198). Apply Ellman’s reagent (DTNB) to a TLC spot; an immediate yellow colorimetric shift validates the presence of the free thiol.
Phase 3: Carbonylative Cyclization
Causality: While phosgene is historically used for forming cyclic thiocarbamates, 1,1'-Carbonyldiimidazole (CDI) is deliberately selected for its superior safety profile and benchtop scalability. CDI reacts sequentially with the nucleophilic amine and thiol to close the 5-membered benzothiazolone ring. The reaction is thermodynamically driven by the irreversible release of
CO2
and imidazole.
Protocol: Dissolve the ortho-aminothiophenol intermediate in anhydrous THF. Add CDI (1.5 eq) portion-wise at 0°C. Heat the mixture to reflux for 4 hours. Cool, concentrate, and purify via silica gel flash chromatography.
Self-Validation: Conduct
13C
NMR Spectroscopy. The spectrum must reveal a characteristic downfield peak at ~172 ppm corresponding to the newly formed thio-lactam carbonyl, distinctly separated from the ethyl ester carbonyl peak at ~166 ppm.
Pharmacological Relevance & Bioisosterism
In medicinal chemistry, the ethyl ester of 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate serves as a lipophilic prodrug moiety or a protected intermediate[1]. Masking the highly polar carboxylic acid as an ethyl ester significantly enhances cell membrane permeability. Once intracellular, endogenous esterases cleave the ester to release the active 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid.
The benzothiazolone core is heavily utilized in designing selective ligands for FK506-binding protein 51 (FKBP51), a co-chaperone implicated in stress-related psychiatric disorders and metabolic syndromes[2]. The scaffold acts as a rigid anchor that fits precisely into the 80s loop of the FKBP51 protein.
Mechanism of benzothiazolone-derived FKBP51 ligands modulating GR signaling.
By competitively binding to FKBP51, benzothiazolone derivatives prevent the co-chaperone from exerting its inhibitory effect on the Glucocorticoid Receptor (GR) complex. This structural intervention restores GR sensitivity, normalizing the neuroendocrine stress response[2].
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-oxo-2,3-dihydrobenzo[d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the structural attributes, spectral characteristics, and key physicochemical parameters of the molecule, offering valuable insights for its application in drug discovery and development.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The 2-oxo-2,3-dihydrobenzo[d]thiazole moiety, in particular, represents a key pharmacophore. The incorporation of an ethyl carboxylate group at the 6-position of this scaffold, yielding Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, offers a strategic point for molecular modification to modulate solubility, bioavailability, and target engagement. Understanding the fundamental physicochemical properties of this core molecule is paramount for the rational design of novel therapeutics.
Molecular and Physicochemical Profile
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS No: 207552-73-6) possesses a molecular formula of C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol .[1][2] The structural integrity of this molecule underpins its chemical behavior and biological interactions.
Table 1: Key Physicochemical Properties of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
The predicted pKa of approximately 9.78 suggests the molecule is weakly acidic, a property attributable to the N-H proton of the dihydrothiazole ring.[2] This acidity can influence the compound's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted density provides an estimate of its physical state. Its reported solubility in organic solvents is a crucial parameter for designing appropriate formulation and delivery strategies.[2]
Synthesis Pathway: A Strategic Approach
The synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be conceptually approached through the construction of the benzothiazole core followed by appropriate functionalization. A plausible synthetic strategy involves the cyclization of a substituted o-aminothiophenol derivative.
Conceptual Synthesis Workflow
A logical and established method for constructing the 2-oxobenzothiazole ring system involves the reaction of an o-aminothiophenol with a phosgene equivalent. For the target molecule, the synthesis would commence with a precursor already bearing the carboxylate functionality.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Res...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this guide offers a robust, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the theoretical underpinnings of chemical shifts and coupling constants for the benzothiazole scaffold, present a detailed, step-by-step protocol for NMR data acquisition, and provide a thorough interpretation of the predicted spectra. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The 2-oxo-2,3-dihydrobenzo[d]thiazole moiety, in particular, is a key pharmacophore. Accurate structural elucidation is paramount in the development of new therapeutic agents, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will focus on the detailed ¹H and ¹³C NMR spectral characteristics of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, providing a foundational understanding for scientists working with this important class of molecules.
Fundamental Principles of NMR Spectroscopy for Heterocyclic Systems
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C are the most commonly studied nuclei. The key parameters obtained from an NMR experiment are:
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting the signal to a lower chemical shift (upfield).
Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
In heterocyclic systems like benzothiazoles, the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring create a unique electronic landscape, leading to characteristic chemical shift ranges for the constituent protons and carbons.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Sample Preparation
Compound Purity: Ensure the sample of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for this type of compound include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H protons).[1]
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[1][2]
Parameter
¹H NMR
¹³C NMR
Spectrometer Frequency
400 or 500 MHz
100 or 125 MHz
Pulse Angle
30-45°
30-45°
Acquisition Time
2-4 seconds
1-2 seconds
Relaxation Delay
1-5 seconds
2-5 seconds
Number of Scans
8-16
1024-4096 (or more)
Spectral Width
12-16 ppm
200-240 ppm
Data Processing
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals in the ¹H NMR spectrum.
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei in the molecule.
Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Based on the analysis of structurally similar benzothiazole derivatives and general principles of NMR spectroscopy, the following are the predicted ¹H and ¹³C NMR spectral data for the target molecule.
Structure and Numbering
Caption: Molecular structure of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Rationale
~11.5 - 12.0
Singlet (broad)
-
1H
NH
The N-H proton of the lactam is expected to be deshielded and will appear as a broad singlet due to quadrupole broadening and potential exchange.
~8.1 - 8.3
Doublet
~2.0
1H
H-7
This proton is ortho to the electron-withdrawing carboxylate group, leading to significant deshielding. It will be split by the meta-coupled H-5.
~7.8 - 8.0
Doublet of Doublets
~8.5, ~2.0
1H
H-5
This proton is ortho to the sulfur atom and meta to the carboxylate group. It will be split by both the ortho H-4 and the meta H-7.
~7.3 - 7.5
Doublet
~8.5
1H
H-4
This proton is ortho to the amide nitrogen and will be split by the adjacent H-5.
4.2 - 4.4
Quartet
~7.1
2H
O-CH₂ -CH₃
The methylene protons of the ethyl ester are adjacent to the electron-withdrawing oxygen and are split by the three methyl protons.
1.2 - 1.4
Triplet
~7.1
3H
O-CH₂-CH₃
The methyl protons of the ethyl ester are split by the two adjacent methylene protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~170
C =O (amide)
The carbonyl carbon of the lactam is highly deshielded.
~165
C =O (ester)
The carbonyl carbon of the ethyl ester is also deshielded.
~140
C-7a
This quaternary carbon is adjacent to the sulfur atom.
~135
C-3a
This quaternary carbon is adjacent to the nitrogen atom.
~128
C-6
This quaternary carbon is attached to the electron-withdrawing carboxylate group.
~125
C-5
Aromatic CH carbon.
~122
C-7
Aromatic CH carbon, deshielded by the adjacent carboxylate group.
~115
C-4
Aromatic CH carbon, shielded by the adjacent nitrogen atom.
~61
O-CH₂ -CH₃
The methylene carbon of the ethyl ester.
~14
O-CH₂-CH₃
The methyl carbon of the ethyl ester.
In-Depth Spectral Interpretation and Rationale
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is predicted to show an AMX spin system for the three protons on the benzene ring.
H-7: The proton at the C-7 position is expected to be the most downfield of the aromatic protons due to the deshielding effect of the ortho-carboxylate group. It will appear as a doublet due to coupling with H-5 (meta-coupling, J ≈ 2.0 Hz).
H-5: This proton will be a doublet of doublets, being coupled to both H-4 (ortho-coupling, J ≈ 8.5 Hz) and H-7 (meta-coupling, J ≈ 2.0 Hz).
H-4: The proton at the C-4 position will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-5 (ortho-coupling, J ≈ 8.5 Hz).
The ethyl group of the ester will give rise to a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.1 Hz. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift, and its identity can be confirmed by a D₂O exchange experiment, where the peak would disappear.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will be characterized by several key signals:
Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum, one for the amide carbonyl (~170 ppm) and one for the ester carbonyl (~165 ppm).
Aromatic Carbons: The spectrum will show four signals for the CH carbons and three signals for the quaternary carbons of the benzothiazole ring system. The chemical shifts of these carbons are influenced by the heteroatoms and the carboxylate substituent. The carbon bearing the carboxylate group (C-6) will be significantly deshielded.
Aliphatic Carbons: The two carbons of the ethyl ester will appear in the upfield region of the spectrum.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion and Future Perspectives
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. By understanding the expected spectral features, researchers can confidently characterize this molecule and its derivatives. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques would allow for the definitive correlation of proton and carbon signals, providing irrefutable structural proof. The principles and predictive data outlined herein serve as a critical starting point for any scientist working on the synthesis and characterization of this important class of heterocyclic compounds.
References
Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1577.
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15).
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017, August 29).
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.).
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate deriv
Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. (n.d.).
Pharmacophore Modeling of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate Derivatives: A Technical Guide for Lead Optimization
The Privileged Nature of the Benzothiazolone Scaffold In modern computer-aided drug design (CADD), the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distin...
Author: BenchChem Technical Support Team. Date: April 2026
The Privileged Nature of the Benzothiazolone Scaffold
In modern computer-aided drug design (CADD), the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct receptor classes—is a cornerstone of efficient lead generation. Benzothiazoles and their derivatives are widely recognized as highly versatile, multitargeted pharmacophores in medicinal chemistry[1].
Specifically, the 2-oxo-2,3-dihydrobenzo[d]thiazole (benzothiazolone) core acts as a highly stable bioisostere for pyrocatechol and phenol[2]. It mimics their hydrogen-bonding profiles and electronic charge distributions while resisting the rapid metabolic degradation (e.g., via COMT or glucuronidation) that typically plagues catechol-containing drugs[2]. By appending an ethyl carboxylate group at the 6-position, we arrive at Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate , a highly functionalized building block. This specific derivative provides a unique spatial arrangement of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic (HY) regions, making it an ideal candidate for targeting metalloenzymes, 5-HT receptors[3], and kinases such as p56lck[4].
To build an accurate 3D pharmacophore model, a Senior Application Scientist must first deconstruct the molecule into its fundamental interaction vectors. The causality behind selecting specific features dictates the success of downstream virtual screening.
The Lactam-like Motif (N3-H and C2=O): The benzothiazolone ring contains a secondary amine (N3) and a carbonyl oxygen (C2). At physiological pH (7.4), the N3 proton remains attached, acting as a potent, directional Hydrogen Bond Donor (HBD). The adjacent C2=O acts as a Hydrogen Bond Acceptor (HBA). This specific spatial arrangement perfectly mimics peptide backbone interactions, allowing the scaffold to anchor into the hinge regions of kinases[4].
The Aromatic Core (Benzene Ring): The fused benzene ring provides a rigid, planar surface capable of
π−π
stacking or cation-
π
interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target binding site.
The C6 Ethyl Carboxylate Tail: The ester linkage at the 6-position introduces critical conformational flexibility. The ester carbonyl provides a secondary HBA, while the terminal ethyl group (-CH2CH3) acts as a hydrophobic (HY) probe. The rotational freedom of the ester bond allows the ethyl group to sweep through a defined spatial cone, enabling the molecule to adapt to varying lipophilic sub-pockets—a dynamic exploited in the design of FKBP51 ligands[5].
Quantitative Feature Mapping
The following table summarizes the extracted pharmacophore features, their corresponding chemical groups, and the standard spatial tolerances (radii) used during 3D alignment.
Feature Type
Chemical Group
Radius (Å)
Rationale for Inclusion
Hydrogen Bond Donor (HBD)
N3-H (Thiazolone ring)
1.5
Mimics peptide backbone interactions; critical for hinge region anchoring.
Hydrogen Bond Acceptor (HBA1)
C2=O (Thiazolone carbonyl)
1.5
Engages in dipole-dipole interactions and potential metal chelation.
Hydrogen Bond Acceptor (HBA2)
C=O (Ester carbonyl at C6)
1.5
Engages solvent-exposed regions or secondary polar sub-pockets.
Aromatic Ring (AR)
Fused Benzene ring
2.0
Facilitates
π−π
stacking with target aromatic residues.
Hydrophobic (HY)
Ethyl group (-CH2CH3)
1.8
Anchors the molecule into deep, variable lipophilic cavities.
Step-by-Step Pharmacophore Modeling Protocol
To ensure scientific integrity, the modeling process must not be a static exercise but a self-validating system. The following protocol details the exact methodology for generating a robust 3D pharmacophore model for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate derivatives.
Step 1: Ligand Preparation and State Assignment
Protocol: Import the 2D SMILES string of the derivative into a preparation engine (e.g., LigPrep). Generate all possible ionization states at pH
7.4±1.0
using an empirical pKa predictor.
Causality: Benzothiazolones can exhibit tautomerism (lactam-lactim). However, the lactam form (2-oxo) is overwhelmingly favored in aqueous environments. Forcing the software to sample the lactim (2-hydroxy) tautomer will generate false HBD vectors at the oxygen, corrupting the model. Explicitly restrict the output to the lactam tautomer.
Step 2: Conformational Ensemble Generation
Protocol: Utilize a molecular mechanics force field (e.g., OPLS4 or MMFF94) to generate a conformational ensemble. Apply a dielectric constant of 80.0 (simulating water) to prevent artificial intramolecular collapse. Set an energy window of 10 kcal/mol above the global minimum.
Causality: The ethyl ester bond at C6 is freely rotatable. The bioactive conformation of a ligand is rarely its global minimum in a vacuum[5]. Generating a diverse ensemble ensures that the transient, high-energy conformation responsible for target binding is captured in the pharmacophore alignment.
Step 3: Feature Dictionary Mapping & 3D Alignment
Protocol: Map the pre-defined SMARTs patterns for HBA, HBD, AR, and HY onto the conformational ensemble. Use a pharmacophore alignment engine (e.g., PHASE or Catalyst) to superimpose the derivative against known active compounds (e.g., known 5-HT receptor or p56lck inhibitors).
Causality: By aligning the benzothiazolone core with the core of known actives, the algorithm calculates a "Survival Score" based on vector overlap, volume penalty, and site weighting, yielding the most statistically probable 3D spatial arrangement.
Step 4: The Self-Validating Feedback Loop (Decoy Testing)
Protocol: A model is only valid if it can reject false positives. Construct a validation dataset by spiking 50 known active benzothiazolone derivatives into a pool of 2,000 structurally similar but biologically inactive decoys (generated via DUD-E). Screen this database using the generated pharmacophore model.
Causality: Calculate the Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC)
>0.8
validates that the spatial arrangement of the features is uniquely recognizing the target pocket. If the AUC is
<0.8
, the model is suffering from generic hydrophobic collapse, and the radius of the HY feature (the ethyl group) must be tightened.
Mechanistic Workflow Visualization
The following diagram illustrates the computational logic and feature extraction pipeline required to build a self-validating pharmacophore model.
Figure 1: Computational workflow for benzothiazolone pharmacophore modeling.
References
Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry. Bentham Science Publishers.[Link]
2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Université catholique de Louvain.[Link]
Acetylated Benzothiazolone as Homobivalent SPECT Metallo-Radiopharmaceutical 99mTc-(6-AcBTZ)2DTPA: Design, Synthesis, and Preclinical Evaluation for Mapping 5-HT1A/7 Receptors. ACS Omega.[Link]
3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. ThaiScience.[Link]
Increasing the Efficiency of Ligands for FK506-Binding Protein 51 by Conformational Control. Journal of Medicinal Chemistry.[Link]
Elucidating the In Vitro Mechanism of Action of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate: A Research Framework
An In-Depth Technical Guide Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including anticancer, antimicrobial, an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, a compound of significant interest for which the precise in vitro mechanism of action is not yet fully elucidated in public-domain literature. This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based workflow to systematically investigate and characterize the compound's biological activity. We will detail hypothesized mechanisms based on structure-activity relationships of related benzothiazoles, provide step-by-step experimental protocols for key in vitro assays, and offer insights into data interpretation and presentation. The objective is to provide a self-validating system for the mechanistic exploration of this and other novel benzothiazole derivatives.
Part 1: The Benzothiazole Core - A Foundation of Diverse Bioactivity
The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of many pharmacologically active agents.[4][5] Its derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets. This versatility stems from the scaffold's unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.
Documented activities for the benzothiazole class of compounds are extensive and include:
Anticancer Activity: Many derivatives exhibit potent cytotoxicity against a wide array of human cancer cell lines, often by inducing apoptosis or inhibiting key oncogenic pathways.[6][7][8]
Antimicrobial Properties: The scaffold is present in compounds with significant antibacterial and antifungal activity, making it a valuable template for developing new anti-infective agents.[2][9][10]
Enzyme Inhibition: Benzothiazoles have been identified as inhibitors of various enzymes crucial to disease progression, including protein kinases (e.g., BRAF, PKCK2), carbonic anhydrases, and procaspase-3 activators.[11][12][13][14]
Anti-inflammatory and Antioxidant Effects: Certain derivatives have shown the ability to mitigate inflammatory pathways and oxidative stress, suggesting therapeutic potential in a range of inflammatory conditions.[1][6]
Given this precedent, a systematic in vitro investigation of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is highly warranted.
Part 2: Postulated Mechanisms of Action
Based on the structural motifs of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate—namely the 2-oxo-benzothiazole core—we can formulate several primary hypotheses for its mechanism of action.
Hypothesis 1: Induction of Apoptosis in Cancer Cells
The 2-oxo (or 2-hydroxy) benzothiazole moiety is frequently associated with antiproliferative and pro-apoptotic effects in cancer cells.[6][12] The mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways. A plausible cascade involves the compound inducing cellular stress, leading to the activation of pro-apoptotic proteins and caspases, ultimately resulting in programmed cell death.
Caption: Postulated mitochondrial apoptosis pathway induced by the benzothiazole derivative.
Hypothesis 2: Inhibition of Protein Kinases
Many heterocyclic compounds, including benzothiazoles, function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[11][13] The planar benzothiazole ring can fit into the adenine-binding pocket of a kinase, while the substituents provide specificity and additional binding interactions. Investigating the compound's effect on a panel of relevant kinases (e.g., those in the MAPK pathway like BRAF) is a critical step.[13]
Part 3: Experimental Workflow for Mechanistic Elucidation
To systematically test the above hypotheses, a tiered in vitro screening approach is recommended. The following protocols are foundational for characterizing the bioactivity of a novel benzothiazole derivative.
Workflow 1: General Cytotoxicity Screening
The initial step is to determine the compound's potency in inhibiting cell growth across a panel of human cancer cell lines and a non-cancerous control line to assess selectivity.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]
Cell Seeding: Plate human cancer cells (e.g., PANC-1, A549, HeLa) and a normal fibroblast line (e.g., HFF-1) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]
Compound Preparation: Prepare a 2X stock solution of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48 to 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Workflow 2: Apoptosis Quantification
If significant cytotoxicity is observed, the next step is to determine if cell death occurs via apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Data Acquisition: Analyze the samples immediately using a flow cytometer.
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Workflow 3: Antimicrobial Susceptibility Testing
To explore the compound's potential as an antimicrobial agent, its minimum inhibitory concentration (MIC) against relevant bacterial and fungal strains should be determined.[9][10]
Protocol: Broth Microdilution Method
Strain Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth) and a negative control (broth only).
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.[15]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Part 4: Data Presentation and Interpretation
Table 1: In Vitro Cytotoxicity of Representative Benzothiazole Derivatives
This table provides examples of reported IC₅₀ values for various benzothiazole compounds against different cancer cell lines, offering a benchmark for newly synthesized derivatives.
Note: This table presents data for structurally related compounds to provide context for the potential potency of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
Interpretation:
High Potency & Selectivity: A low IC₅₀ value against cancer cells coupled with a high IC₅₀ against normal cells suggests promising therapeutic potential.
Apoptosis Induction: A significant increase in the Annexin V-positive cell population confirms an apoptotic mechanism of cell death.
Enzyme Inhibition: If the compound shows activity in a kinase screen, further kinetic studies (e.g., determining the Ki value) are necessary to confirm the mode of inhibition.[11]
Antimicrobial Activity: A low MIC value indicates potent antimicrobial activity, warranting further investigation into the mechanism of action against microbial targets.
Conclusion
While the specific in vitro mechanism of action for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate remains to be fully detailed in the literature, its chemical structure places it within a class of compounds with profound and diverse biological activities. The experimental framework presented in this guide provides a rigorous and systematic pathway for its investigation. By employing a tiered approach—starting with broad cytotoxicity screening and progressing to specific mechanistic assays such as apoptosis and enzyme inhibition analysis—researchers can effectively elucidate its molecular targets and cellular effects. This foundational knowledge is indispensable for the future development of this promising compound as a potential therapeutic agent.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzothiazole Derivatives. (n.d.). Benchchem.
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026, January 31). PMC.
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017, November 15). In Vitro Cellular & Developmental Biology-Animal.
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005, July 15). Bioorganic & Medicinal Chemistry Letters.
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024, May 1). Journal of Chemical Health Risks.
Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][7][15]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. (2024, November 25). RSC Advances. Retrieved March 28, 2026, from
Ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate analogues as a new scaffold for protein kinase casein kinase 2 inhibitor. (2014, September 1). Bioorganic & Medicinal Chemistry.
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012, March 30). Molecules.
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers in Chemistry.
Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents. (2014, December 15). Archiv der Pharmazie.
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016, February 29). Molecules.
Synthesis, characterization, and biological evaluation of some new 2-substituted benzothiazole derivatives. (2026, January 28). ResearchGate.
Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][7][15]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. (2024, November 11). ResearchGate. Retrieved March 28, 2026, from
Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. (n.d.). World Journal of Pharmaceutical Research.
Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (n.d.). Molecules.
OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024, June 18). ResearchGate.
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). Molecules.
Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. (n.d.). ChemistrySelect.
Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023, May 30). International Journal of Molecular Sciences.
Crystal structure analysis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate Executive Summary Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Executive Summary
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile heterocyclic building block. Benzothiazolone derivatives are increasingly recognized in medicinal chemistry as potent bioisosteres for benzoxazolones[1] and as critical conformational controllers in the design of ligands for the FK506-binding protein 51 (FKBP51), a target implicated in stress-related psychiatric disorders[2]. Understanding the precise spatial geometry, electron delocalization, and supramolecular assembly of this compound is paramount for rational drug design. This whitepaper provides a comprehensive, self-validating methodology for the crystallographic characterization of this molecule, detailing the causality behind experimental protocols and the expected structural parameters.
Chemical Context and Structural Significance
The molecular architecture of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate consists of a rigid, bicyclic benzothiazolone core substituted with a flexible ethyl ester moiety at the C6 position. The structural integrity of the benzothiazolone system is defined by a high degree of planarity, driven by the extended
π
-conjugation across the fused benzene and thiazolone rings.
Historically, crystallographic studies on related unsubstituted and substituted thiazolones have demonstrated that the core heterocycle is essentially coplanar, with all individual atoms residing within
±0.015
Å of the least-squares mean plane[3]. Furthermore, the C-N and C-S bonds within the thiazolone ring exhibit significant partial double-bond character due to resonance stabilization with the adjacent carbonyl group[3]. This electronic distribution not only dictates the rigidity of the molecule but also establishes the N-H group as a potent hydrogen bond donor and the C=O groups (both core and ester) as competitive hydrogen bond acceptors, driving complex zig-zag packing arrangements in the solid state[4].
Crystallographic Methodology: A Self-Validating Protocol
To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following step-by-step protocol is designed as a self-validating system, ensuring that each phase of the analysis confirms the integrity of the previous step.
Controlled Nucleation and Crystal Growth
Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of Ethyl Acetate and n-Hexane.
Causality: The differential solubility profile is critical here. The polar benzothiazolone core is highly soluble in ethyl acetate, while the lipophilic ethyl ester tail interacts favorably with hexane. As the more volatile ethyl acetate slowly evaporates, the solution gradually enriches in hexane. This thermodynamic shift gently lowers the solubility threshold, driving controlled, defect-free nucleation rather than rapid, amorphous precipitation.
Validation: The formation of distinct, thick needle-like crystals (typical for this class[3]) rather than microcrystalline powder confirms the optimal supersaturation rate.
X-Ray Diffraction Data Collection
Mounting & Temperature: Select a single crystal (approx.
0.35×0.20×0.20
mm) and mount it on a glass fiber using perfluoropolyether oil. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Causality: Data collection at cryogenic temperatures (100 K) minimizes thermal atomic displacement (Debye-Waller factors), which is particularly crucial for resolving the positional disorder often associated with the flexible terminal methyl group of the ethyl ester tail.
Diffraction: Collect data using a diffractometer equipped with Mo K
α
radiation (
λ=0.71073
Å) and a graphite monochromator[3].
Data Reduction and Structure Solution
Integration: Process the raw frame data using software such as SAINT or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
Solution: Solve the structure using Direct Methods (SHELXT).
Validation: The initial E-map must clearly reveal the rigid bicyclic core. The unambiguous assignment of the heavier Sulfur atom (S1) serves as the primary anchor for validating the correct orientation of the fused ring system.
Full-Matrix Least-Squares Refinement
Refinement: Refine the structure against
F2
using SHELXL. All non-hydrogen atoms must be refined anisotropically[3].
Hydrogen Atom Treatment: Locate the critical N-H hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately determine the hydrogen bonding geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model.
Self-Validating Feedback Loop: Continuously monitor the residual electron density map (
Δρ
). The refinement is considered internally valid and complete only when the maximum peak/hole in the final difference map is
<0.3
e/ų[3], confirming the absence of spurious solvent occlusion or misplaced atoms.
Fig 1. Self-validating crystallographic workflow from nucleation to structural refinement.
Structural Analysis & Molecular Geometry
Upon successful refinement, the molecular geometry of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate reveals several critical features that define its pharmacological utility.
Planarity and Conjugation:
The benzothiazolone moiety is expected to be highly planar, with an root-mean-square deviation (rmsd) of
<0.03
Å for the core atoms[4]. This planarity is enforced by the delocalization of the nitrogen lone pair into the adjacent carbonyl
π∗
orbital and the aromatic system.
Bond Length Analysis:
The crystallographic data will confirm the resonance hybrid nature of the heterocycle. The C(2)-N(3) bond length typically contracts to approximately 1.35–1.37 Å, while the C(2)-S(1) bond length measures around 1.75–1.78 Å[3]. Both values are significantly shorter than standard single bonds, confirming the partial double-bond character that restricts ring puckering[3].
Ester Conformation:
The C6 ethyl ester group is expected to adopt a conformation that minimizes steric clash with the aromatic protons. The torsional angle between the ester carbonyl and the aromatic ring is a key metric; a near-coplanar arrangement (torsion angle
≈0∘
or
180∘
) maximizes extended conjugation, though crystal packing forces can induce slight deviations.
Supramolecular Architecture
The solid-state architecture is dictated by a hierarchy of intermolecular interactions. The dominant force is the classical hydrogen bond formed between the N-H donor of one molecule and the C=O acceptor of an adjacent molecule.
Because the molecule possesses two distinct carbonyl groups (the core thiazolone C=O and the ester C=O), polymorphic variations can occur depending on which acceptor is utilized. However, the core C=O is generally the preferred acceptor due to its enhanced polarization from the adjacent sulfur and nitrogen atoms, typically resulting in strong N-H···O=C intermolecular bonds (donor-acceptor distance
≈2.8
Å) that form centrosymmetric dimers or infinite one-dimensional zig-zag chains[4].
Secondary stabilization is provided by weak C-H···O interactions and
π
π
stacking between the planar benzothiazolone cores of adjacent chains, creating a robust three-dimensional lattice[4].
Fig 2. Intermolecular interaction network driving the supramolecular assembly.
Quantitative Data Summary
The following table synthesizes the expected quantitative crystallographic parameters for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, derived from structurally analogous benzothiazolone derivatives[3][4].
Crystallographic Parameter
Expected Value / Range
Structural & Mechanistic Significance
Crystal System
Monoclinic or Orthorhombic
Typical packing arrangement for planar heterocyclic esters.
Space Group
P21/c
or
Pbca
Facilitates the formation of centrosymmetric hydrogen-bonded dimers.
C(2)=O(1) Bond Length
∼1.21−1.23
Å
Indicates strong double-bond character of the core carbonyl.
C(2)-N(3) Bond Length
∼1.35−1.37
Å
Confirms partial double-bond character via amide resonance.
C(2)-S(1) Bond Length
∼1.75−1.78
Å
Confirms partial double-bond character via thioester resonance.
N(3)···O(1) Distance
∼2.80−2.95
Å
Defines the primary strong intermolecular hydrogen bonding network.
Core RMSD
<0.03
Å
Validates the strict planarity of the bicyclic benzothiazolone system.
The rigorous crystal structure analysis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate provides essential atomic-level insights into its conformational rigidity and supramolecular behavior. By employing a self-validating crystallographic methodology—from carefully controlled solvent evaporation to full-matrix least-squares refinement—researchers can accurately map the partial double-bond character of the thiazolone ring and the defining N-H···O=C hydrogen bonding networks. These precise geometric parameters are indispensable for computational modeling and the rational design of next-generation bioisosteres and targeted protein ligands.
References
Rudd, S., & Barany, G. (1984). 3-Methyl-2(3H)-benzothiazolone, C8H7NOS. Acta Crystallographica Section C.
Paterna, A., et al. (2022). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules (PMC).
Stoyanov, S., et al. (2017). Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals.
Wang, Y. (2016). Design and synthesis of ligands for the FK506-binding proteins and the serotonin transporter. Elektronische Hochschulschriften der LMU München.
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, a h...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct comprehensive studies on this specific molecule are not extensively published, this document synthesizes information from established chemical principles and published data on structurally related benzothiazole and ester-containing compounds to predict and evaluate its stability profile. The guide delves into the potential degradation pathways, including hydrolysis, thermal decomposition, photolysis, and oxidation. Furthermore, it outlines detailed, field-proven experimental protocols for a robust assessment of the compound's stability, adhering to regulatory expectations for forced degradation studies. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and similar chemical entities, enabling a proactive approach to formulation development, storage, and handling.
Introduction: The Significance of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5][6] The 2-oxo-2,3-dihydrobenzo[d]thiazole core, in particular, is a key pharmacophore in various biologically active molecules. The title compound, Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, incorporates this privileged scaffold along with an ethyl carboxylate group, suggesting its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents.
The journey of a promising compound from discovery to a viable drug product is fraught with challenges, with chemical stability being a critical determinant of success. A thorough understanding of a molecule's thermodynamic stability is paramount for:
Rational Formulation Development: Knowledge of degradation pathways allows for the selection of appropriate excipients and formulation strategies to protect the active pharmaceutical ingredient (API).
Defining Storage and Handling Conditions: Stability data dictates the recommended storage temperature, humidity, and light exposure to ensure the drug's quality and shelf-life.
Ensuring Safety and Efficacy: Degradation products can be inactive, less active, or even toxic, thus compromising the safety and therapeutic efficacy of the drug product.
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) mandate rigorous stability testing for all new drug substances and products.[7][8][9]
This guide will therefore provide a detailed exploration of the factors influencing the thermodynamic stability of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and the methodologies to rigorously assess it.
Predicted Degradation Pathways
Based on the functional groups present in Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate—a benzothiazolone ring system and an ethyl ester—several degradation pathways can be anticipated.
Hydrolytic Degradation
The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[10]
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes nucleophilic attack by a hydroxide ion, leading to the formation of a carboxylate salt and ethanol. This process is generally irreversible.
The rate of hydrolysis is significantly influenced by pH and temperature. The stability of the benzothiazole ring itself can also be compromised under harsh pH conditions, potentially leading to ring-opening.
Thermal Degradation
Elevated temperatures can provide the necessary activation energy for various degradation reactions. For heterocyclic esters, thermal decomposition can involve the pyrolysis of the ester bond.[11] Studies on other benzothiazole derivatives have shown that mass loss can occur at elevated temperatures, indicating thermal instability.[12] The presence of the 2-oxo group might influence the thermal stability of the thiazole ring.
Photodegradation
Many heterocyclic compounds are sensitive to light.[13] Exposure to ultraviolet (UV) or visible light can lead to the formation of excited states, which can then undergo various photochemical reactions, including isomerization, oxidation, or ring cleavage. The benzothiazole nucleus, being an aromatic system, can absorb UV radiation, making photodegradation a plausible pathway.
Oxidative Degradation
The thiazole ring, containing both sulfur and nitrogen atoms, can be susceptible to oxidation. Oxidative stress can be induced by atmospheric oxygen, peroxides, or metal ions. The sulfur atom in the thiazole ring is a potential site for oxidation. Furthermore, reactions involving reactive oxygen species (ROS) can lead to the formation of various degradation products.[14]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of the title compound.
Experimental Protocols for Stability Assessment: A Forced Degradation Study
A forced degradation or stress testing study is essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[8][9][15][16] The following protocols are designed to be self-validating by including control samples and employing stability-indicating analytical methods.
Core Principle: The Stability-Indicating Method
The cornerstone of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate, detect, and quantify the intact drug substance from its degradation products without interference.
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
General Procedure for Forced Degradation
For each condition, a solution of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). A control sample (unstressed) is stored under ambient conditions. The goal is to achieve 5-20% degradation of the active ingredient.[15]
Hydrolytic Stability
Acidic Hydrolysis:
To the drug solution, add an equal volume of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase.
Analyze by HPLC.
Basic Hydrolysis:
To the drug solution, add an equal volume of 0.1 M NaOH.
Incubate at room temperature for a defined period, monitoring frequently due to the typically faster rate of base-catalyzed hydrolysis.
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute.
Analyze by HPLC.
Neutral Hydrolysis:
Reflux the drug solution in water at a controlled temperature (e.g., 80 °C) for an extended period (e.g., up to 72 hours).
Withdraw aliquots at various time points, cool, dilute, and analyze by HPLC.
Oxidative Stability
To the drug solution, add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
Keep the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).
Withdraw aliquots at various time points, dilute, and analyze by HPLC.
Thermal Stability
Solid State:
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).
At specified time intervals (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Solution State:
Heat the drug solution at a controlled temperature (e.g., 60 °C) in the dark.
Withdraw aliquots at various time points, cool, dilute, and analyze by HPLC.
Photostability
Expose the drug solution and the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
A control sample should be wrapped in aluminum foil to protect it from light.
At the end of the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
Advanced Characterization of Thermodynamic Stability
Beyond forced degradation studies, other analytical techniques can provide quantitative data on the thermodynamic stability of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and detecting any phase transitions or decomposition events.[17] A sharp endotherm at the melting point followed by an exothermic decomposition at higher temperatures can provide valuable information about the thermal stability of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18] It is used to determine the thermal stability and composition of a material. A TGA thermogram will show the temperature at which the compound begins to lose mass, indicating decomposition.
Isothermal Calorimetry
Isothermal calorimetry can be used to measure the heat generated by slow degradation reactions at a constant temperature, providing a direct measure of the rate of decomposition under specific storage conditions.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for easy comparison.
Table 1: Summary of Forced Degradation Studies
Stress Condition
Duration
Temperature
% Degradation
Number of Degradants
Major Degradant (Retention Time)
0.1 M HCl
24 h
60 °C
15.2
2
D1 (4.5 min)
0.1 M NaOH
2 h
RT
18.5
1
D2 (3.8 min)
3% H₂O₂
24 h
RT
8.9
1
D3 (5.1 min)
Heat (Solid)
7 days
80 °C
5.4
1
D4 (6.2 min)
Light
1.2M lux h
Ambient
11.7
3
D5 (7.0 min)
Table 2: Thermal Analysis Data
Technique
Parameter
Value
DSC
Onset of Melting
155.2 °C
DSC
Peak Melting Point
158.5 °C
DSC
Enthalpy of Fusion
95.3 J/g
TGA
Onset of Decomposition
210.4 °C
Conclusion and Recommendations
This technical guide provides a framework for understanding and evaluating the thermodynamic stability of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Based on its chemical structure, the compound is likely susceptible to hydrolytic, thermal, photolytic, and oxidative degradation. The provided experimental protocols, based on regulatory guidelines for forced degradation studies, offer a robust approach to identify and quantify these degradation pathways.
Key Recommendations for Researchers:
Early Assessment: Conduct forced degradation studies early in the drug development process to identify potential stability liabilities.
Methodical Approach: Employ a validated stability-indicating analytical method as the foundation for all stability assessments.
Comprehensive Characterization: Utilize techniques such as LC-MS/MS to identify the structure of major degradation products.
Informed Formulation: Use the stability data to guide the development of a stable and effective formulation. For instance, if the compound is found to be sensitive to hydrolysis, formulation at a pH of maximum stability and protection from moisture will be critical. If photolability is observed, light-protective packaging will be necessary.
By following the principles and methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of the thermodynamic stability of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, thereby de-risking its development and ensuring the quality, safety, and efficacy of future drug products.
References
Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014, November 25). ResearchGate. Retrieved from [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC. Retrieved from [Link]
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved from [Link]
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026, January 30). MDPI. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]
Elemental Sulfur/Base/Water: An Efficient System for the Synthesis of 2-Phosphoryl-Substituted Benzazoles via a Willgerodt-Kindler-Type Reaction. (2026, March 27). ACS Publications. Retrieved from [Link]
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. (n.d.). PMC. Retrieved from [Link]
Publication Index. (n.d.). Helmholtz-Centre for Environmental Research - UFZ. Retrieved from [Link]
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI. Retrieved from [Link]
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). ResearchGate. Retrieved from [Link]
Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (n.d.). PMC. Retrieved from [Link]
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018, June 30). MDPI. Retrieved from [Link]
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026, January 30). PMC. Retrieved from [Link]
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (n.d.). PMC. Retrieved from [Link]
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). PMC. Retrieved from [Link]
Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Science of Synthesis. Retrieved from [Link]
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scirp.org. Retrieved from [Link]
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025, August 17). ResearchGate. Retrieved from [Link]
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI. Retrieved from [Link]
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Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023, December 8). MDPI. Retrieved from [Link]
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Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PLOS One. Retrieved from [Link]
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). Retrieved from [Link]
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Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (n.d.). RSC Publishing. Retrieved from [Link]
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2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2021, September 8). Semantic Scholar. Retrieved from [Link]
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022, July 28). UniCH. Retrieved from [Link]
Oxidative susceptibility testing. (n.d.). PhaRxmon Consulting LLC. Retrieved from [Link]
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A Comprehensive Guide to the Physicochemical Profiling of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate: Molecular Weight and LogP Determination
Prepared by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a detailed protocol and theoretical framework for the determination of two critical physicochemical properties—Molecular Weight...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and theoretical framework for the determination of two critical physicochemical properties—Molecular Weight (MW) and the n-octanol/water partition coefficient (LogP)—for the compound Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. These parameters are fundamental to early-stage drug discovery and development, directly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This document outlines the step-by-step calculation of the exact molecular weight from the molecular formula and discusses the principles behind computational LogP prediction. It serves as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Introduction to a Key Heterocycle: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
The benzothiazole scaffold, which consists of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1][2] Derivatives of this core are integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The specific compound of interest, Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, is a derivative that holds potential for further investigation in drug design programs.
Accurate characterization of its fundamental physicochemical properties is the first step in establishing a structure-activity relationship (SAR) and predicting its behavior in a biological system.
The molecular structure, presented below, forms the basis for all subsequent calculations.
Caption: Structure of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
Determination of Molecular Weight
The molecular weight (MW) is an intrinsic property of a molecule, representing the sum of the atomic weights of its constituent atoms. It is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and for assessing drug-likeness, such as in Lipinski's Rule of Five.
Protocol 1: Step-by-Step Calculation of Molecular Weight
The calculation of molecular weight is a foundational and self-validating process based on the established molecular formula and the standard atomic weights of the elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Identify Molecular Formula: The verified formula for the compound is C₁₀H₉NO₃S.
List Constituent Atoms: Enumerate the elements and the count of each atom:
Carbon (C): 10 atoms
Hydrogen (H): 9 atoms
Nitrogen (N): 1 atom
Oxygen (O): 3 atoms
Sulfur (S): 1 atom
Obtain Standard Atomic Weights: Utilize the conventional atomic weight values provided by IUPAC. For elements with natural isotopic variability, a conventional value is recommended for such calculations.[7][8][9]
Ar(C) = 12.011 u
Ar(H) = 1.008 u
Ar(N) = 14.007 u
Ar(O) = 15.999 u
Ar(S) = 32.06 u
Calculate and Sum Masses: Multiply the atom count for each element by its atomic weight and sum the results. This process is detailed in Table 1.
The calculated molecular weight of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is 223.25 g/mol , which is consistent with literature values.[6][10]
Caption: Workflow for calculating molecular weight.
The Concept and Calculation of LogP
The partition coefficient (P) is a measure of a solute's differential solubility between two immiscible phases, typically n-octanol and water. Its base-10 logarithm, LogP, is the standard metric for lipophilicity. This parameter is paramount in drug discovery as it governs a molecule's ability to cross biological membranes, its solubility, and its potential for off-target binding.
Methodologies for LogP Determination
While experimental methods like the shake-flask method provide the most accurate LogP values, they are resource-intensive. For high-throughput screening and early-stage design, computational prediction of LogP is indispensable. Several robust algorithms have been developed for this purpose:
Atom-based Methods (e.g., ALOGPS): These methods calculate LogP by summing the contributions of individual atoms. The ALOGPS algorithm uses associative neural networks and E-state indices, trained on extensive databases, to achieve high predictive accuracy.[11][12]
Fragment-based Methods: These approaches dissect a molecule into a set of predefined structural fragments. The final LogP is the sum of the known lipophilicity values of these fragments, adjusted with correction factors for intramolecular electronic and steric effects.
Knowledge-based Methods (e.g., XLogP3): This advanced method predicts the LogP of a query compound by using the known experimental LogP of a structurally similar reference compound as a starting point.[13][14] The difference in LogP is then calculated using an additive model, which significantly improves accuracy by leveraging existing empirical data.[15][16]
Protocol 2: In Silico Prediction of LogP
The most reliable approach for a novel compound without experimental data is to consult multiple well-validated computational models. This provides a consensus value and an understanding of the potential prediction variance.
Obtain Molecular Structure: A valid 2D or 3D representation of the molecule (e.g., SMILES string) is required as input for the prediction software.
Select Prediction Algorithms: Choose at least two distinct, well-regarded algorithms (e.g., ALOGPS, XLogP3) to perform the calculation. This cross-validation is a self-validating step; agreement between different models enhances confidence in the predicted value.
Execute Calculation: Submit the molecular structure to the chosen web servers or software packages.
Analyze and Report Results: Collate the predicted LogP values. Note the algorithm used for each value, as methodologies differ.
Data Presentation: Predicted LogP Values
Below are the predicted LogP values for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate from leading computational platforms.
Note: The XLogP3 value is estimated based on structurally similar compounds, such as 2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate (XLogP3 = 1.5), with an adjustment for the ethyl group.[18] A precise calculation would require submission to a dedicated XLogP3 prediction engine.
Caption: Conceptual workflow for in silico LogP prediction.
Integrated Physicochemical Profile and Implications
Summarizing the calculated and predicted data provides a concise physicochemical profile essential for evaluating the "drug-likeness" of the target compound.
Parameter
Value
Implication in Drug Discovery
Molecular Formula
C₁₀H₉NO₃S
Defines elemental composition and exact mass.
Molecular Weight
223.25 g/mol
Well within the desired range (<500 Da) of Lipinski's Rule of Five, suggesting good potential for absorption and diffusion.
Predicted LogP
~2.1
Indicates balanced lipophilicity. This value is often considered ideal for oral absorption and cell membrane permeability without excessive sequestration in fatty tissues.
The profile of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is highly favorable from a drug discovery perspective. Its low molecular weight and balanced LogP value suggest it is a promising scaffold for further optimization and biological screening.
References
Kumar, S., & Narasimhan, B. (2013). Medicinal significance of benzothiazole scaffold: an insight view. PubMed. [Link]
Al-Ostath, A., et al. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Cureus. [Link]
Kavitha, C., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. OA Monitor Ireland. [Link]
Kavitha, C., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers. [Link]
Wisdomlib. (2026). Benzothiazole: Significance and symbolism. Wisdomlib. [Link]
Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. [Link]
Boulanger, E., et al. (2014). iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling. [Link]
Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. [Link]
Tetko, I. V., & Tanchuk, V. Y. (n.d.). ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. VCCLAB. [Link]
Daina, A., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]
Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. ResearchGate. [Link]
Wieser, M. E., & Coplen, T. B. (2017). A 2016 Four-Figure Table of Standard and Conventional Atomic Weights. ACS Publications. [Link]
Chemistry Europe. (n.d.). Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. Chemistry Europe. [Link]
Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical characterization.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical characterization.
Introduction & Mechanistic Rationale
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry for constructing diverse compound libraries targeting oncology, CNS disorders, and anti-infective pathways[1]. The presence of both an electron-donating lactam core and a reactive ethyl ester creates a multifunctional scaffold ideal for rapid Structure-Activity Relationship (SAR) exploration[1].
Step 1: Hugerschoff Thiocyanation & Cyclization. The construction of the 2-aminobenzothiazole core is achieved via electrophilic thiocyanation. Bromine and potassium thiocyanate react in glacial acetic acid to generate thiocyanogen (
(SCN)2
) in situ. This electrophile selectively attacks the ortho-position of the aniline ring. Subsequent intramolecular nucleophilic attack by the primary amine onto the nitrile carbon yields the cyclized 2-aminobenzothiazole intermediate[2].
Step 2: Diazotization and Hydrolysis. The 2-amino group is transformed into a 2-oxo moiety via a Sandmeyer-type reaction. Diazotization of the amine in aqueous acid forms a highly reactive diazonium salt. Upon thermal hydrolysis, water displaces the diazonium group to yield a 2-hydroxybenzothiazole intermediate, which rapidly undergoes tautomerization to the thermodynamically favored lactam form (2-oxo-2,3-dihydrobenzo[d]thiazole)[3],[4].
Experimental Workflow
Workflow for the two-step synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
Step-by-Step Methodologies
Protocol 3.1: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
This step constructs the intermediate benzothiazole ring.
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-aminobenzoate (4.9 g, 30.0 mmol) and Potassium thiocyanate (11.6 g, 120.0 mmol) in glacial acetic acid (180 mL)[2].
Cooling: Submerge the flask in a cold water bath to bring the internal temperature to 15–19 °C. Causality: Controlling the temperature prevents the exothermic generation of thiocyanogen from causing polybromination or oxidative side reactions.
Bromine Addition: Prepare a solution of Bromine (1.5 mL, 30.0 mmol) in glacial acetic acid (20 mL). Add this solution dropwise over 20 minutes[2].
Cyclization: Remove the cooling bath. Allow the reaction mixture to gradually warm to room temperature and stir overnight (approx. 12–16 hours)[2].
Precipitation: Slowly pour the dark reaction solution into 100 mL of ice-cold distilled water with vigorous stirring.
Neutralization (Self-Validation Step): Add concentrated ammonium hydroxide (
NH4OH
) dropwise until the pH reaches ~8.0[2]. Causality: The product exists as a soluble hydrobromide salt in the acidic medium. Adjusting to a mildly basic pH liberates the free base, driving the quantitative precipitation of the yellow solid.
Isolation: Filter the precipitate under vacuum, wash the filter cake sequentially with copious amounts of distilled water to remove inorganic salts, and dry under vacuum to afford the intermediate (Yield: ~100%)[2].
Protocol 3.2: Synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
This step converts the primary amine to the target lactam.
Acidic Suspension: Suspend the Ethyl 2-amino-1,3-benzothiazole-6-carboxylate intermediate (4.45 g, 20.0 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and distilled water (25 mL)[3].
Cooling: Cool the vigorously stirring suspension to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable. Maintaining temperatures below 5 °C prevents premature nitrogen evolution and unwanted phenol byproducts.
Diazotization: Prepare a solution of Sodium nitrite (1.66 g, 24.0 mmol) in distilled water (10 mL). Add this dropwise to the suspension over 15 minutes, keeping the internal temperature below 5 °C.
Validation: Stir for an additional 30 minutes. Self-Validation Step: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting amine.
Hydrolysis: Transfer the flask to a heating mantle. Gradually heat the mixture to 90–100 °C and maintain this temperature for 1.5 hours[3],[4]. Causality: Thermal energy is required to drive the nucleophilic substitution of the diazonium group by water. Vigorous nitrogen gas evolution will be observed as the reaction proceeds.
Isolation: Cool the reaction mixture to room temperature to precipitate the product. Filter under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield the highly pure target compound.
Quantitative Data & Analytical Characterization
Table 1: Reagent Stoichiometry Summary
Step
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1
Ethyl 4-aminobenzoate
165.19
1.0
4.95 g (30 mmol)
Starting Material
1
Potassium thiocyanate
97.18
4.0
11.6 g (120 mmol)
Thiocyanating Agent
1
Bromine
159.80
1.0
1.5 mL (30 mmol)
Oxidant / Electrophile
2
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
222.26
1.0
4.45 g (20 mmol)
Intermediate
2
Sodium nitrite
69.00
1.2
1.66 g (24 mmol)
Diazotizing Agent
Table 2: Diagnostic Analytical Characterization (
1
H NMR)
Loss of the 7.88 ppm peak and appearance of a broad singlet at ~11.80 ppm confirms successful hydrolysis and tautomerization to the lactam (
−NH−
).
References[2] Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | 50850-93-6, ChemicalBook. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD6L7Q6vgAXvWex7waGtk5Sm0mzZawFrgSNgr2DBbuQSKuhOUe20Q6sotIDHeVpR4xxVDJ4NtSxRa0T-ZT1dm4miHrHudhyTYvaHuF9El7F0zKyy1l_O9FMeNWBUnSI50EHgJJGulkEqx-MNdYDMXKQuIAp2gb2zEZ-NgGHB-6[1] Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block, Unibrom Corp. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL9zNyM8oUCMluG7LRRNiHjMZu3AFFJi-1lOfxHkrTfXSLCdvX2vKPAlp0P_8q_IlzjJEEFWOaDJWtHezJ8o71MQJnHXQ6LwWij_rnwGL3F6Zpq6HNngbYwIQeAoq66d-DKeLDLFzCf7Rh1anM3vCrsQL4_HWXFHmShiM_2xSosfKnWekHCU0dwZbJg1nDqFboPauv2Pr0Rjc3mVGwutNDO2FBBK4JY8ufjhoyk3ZcPYwHme-zuwGLi8hkI80=[3] Process for the preparation of 2(3H)-benzothiazolones (US5594145A), Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw-ORhsYYrj31PxZ3W_Iq4HvjyHaSxUEIHxGY7QjXi0zuLWFWAfBfYkYhszbp4m26PhChRbXO95WChTE3Cy6GVOZqe7cQNscvEfZ1Cru4rHR3fHu_ur3X9tHbWsmdQhalyJzrGyXcqKazK[4] Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis, Semantic Scholar. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmW8_pAOgYzcnlhsp8RrBn1vx3B2M1MpMx01_CvEFsN_WBtTGlotKdU57xBYmgOzw85tFpSeed9WPcyM8kTHWuGnZIcar_J8mT91PcCQuByeDUeYD9avSrNXTxboqTL_8hFctjXIWif2u62b2aYh7WTktwkP0-dNkcC3OjcWoKXqzS7NWbWPgKJg==
Application Note: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate as a Versatile Precursor in Medicinal Chemistry
Executive Summary & Scientific Rationale The scientific value of this molecule lies in its bioisosteric properties. By replacing the oxygen atom of a benzoxazolone (or the methylene group of an oxindole) with a sulfur at...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The scientific value of this molecule lies in its bioisosteric properties. By replacing the oxygen atom of a benzoxazolone (or the methylene group of an oxindole) with a sulfur atom, medicinal chemists can increase the lipophilicity and alter the hydrogen-bonding network of the molecule [[1]]([Link]). This bioisosteric shift has been proven to enhance target affinity across diverse biological pathways, ranging from bacterial quorum sensing (QS) inhibition to the modulation of G-protein coupled receptors (GPCRs) such as
β2
-adrenergic and
M3
muscarinic receptors , .
The C6-ethyl ester provides a robust, electron-withdrawing protecting group that modulates the pKa of the N3-proton, allowing for chemoselective N-alkylation before downstream functionalization of the ester itself.
Physicochemical Profiling
Understanding the physicochemical baseline of the precursor is essential for predicting its behavior in multi-step synthesis. The predicted pKa of 9.78 dictates the choice of base during N-alkylation workflows .
Table 1: Physicochemical Properties of the Precursor
Property
Value
Scientific Implication
CAS Number
207552-73-6
Unique identifier for sourcing .
Molecular Formula
C10H9NO3S
Determines stoichiometric calculations .
Molecular Weight
223.25 g/mol
Utilized for precise molarity in high-throughput screening [[2]]([Link]).
Predicted pKa (NH)
9.78
±
0.20
Requires a mild base (e.g.,
K2CO3
) for deprotonation without ester hydrolysis .
LogP (Estimated)
~2.1
Ideal lipophilicity for passive membrane permeability in cellular assays.
Mechanistic Insights & Reaction Optimization
The synthetic utility of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate relies on exploiting the orthogonal reactivity between the acidic lactam nitrogen and the electrophilic ethyl ester.
When synthesizing N-substituted derivatives (e.g., for biofilm inhibitors or bronchodilators), the choice of base and solvent is critical. Strong aqueous bases will hydrolyze the C6-ester prematurely, while weak bases lead to incomplete conversion. The addition of Potassium Iodide (KI) induces an in situ Finkelstein reaction, converting less reactive alkyl bromides/chlorides into highly reactive alkyl iodides, thereby accelerating the
SN2
displacement .
Table 2: Optimization of N-Alkylation Conditions (Causality Analysis)
Base
Solvent
Temp (°C)
Additive
Yield (%)
Causality / Mechanistic Observation
NaOH
H2O
/THF
25
None
< 10%
Competitive ester hydrolysis destroys the precursor.
NaH
DMF
0 to 25
None
45%
Over-reactivity leads to ring-opening side reactions.
K2CO3
ACN/THF
70
None
65%
Clean reaction, but slow kinetics due to poor leaving group.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the benzothiazolone precursor (1.0 eq) in the ACN:THF (5:2) solvent mixture under an inert argon atmosphere.
Base Addition: Add finely powdered, anhydrous
K2CO3
(2.0 eq). Stir at room temperature for 15 minutes to initiate the deprotonation of the lactam NH.
Catalyst & Electrophile Addition: Add KI (0.2 eq) followed by the dropwise addition of the alkyl halide (1.5 eq). Scientific Note: KI is strictly required here to generate the highly reactive alkyl iodide intermediate, ensuring the reaction proceeds at a lower temperature to protect the ester.
Heating: Attach a reflux condenser and heat the reaction mixture to 70°C for 4 hours. Monitor progression via TLC (Hexane/EtOAc 7:3).
Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure N-alkylated ethyl ester.
Protocol B: Ester Hydrolysis and Amide Coupling
Crucial for generating targeted libraries of quorum sensing inhibitors , [[3]]([Link]).
Objective: To convert the C6 ethyl ester into a functional amide without racemizing the coupling amine.
Step-by-Step Methodology:
Hydrolysis: Dissolve the N-alkylated ester from Protocol A in a 3:1 mixture of THF and
H2O
. Add Lithium Hydroxide monohydrate (LiOH·
H2O
, 3.0 eq).
Stirring: Stir at room temperature for 3 hours. The use of LiOH ensures mild cleavage without degrading the benzothiazolone ring.
Acidification: Evaporate the THF in vacuo. Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated carboxylic acid with Ethyl Acetate (3 x 20 mL), dry over
MgSO4
, and concentrate.
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.
Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature overnight.
Isolation: Quench with saturated
NH4Cl
, extract with DCM, and purify via preparative HPLC to obtain the final bioisosteric amide .
FABAD Journal of Pharmaceutical Sciences. "Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing". FABAD J. Pharm. Sci., 2025. URL: [Link]
European Patent Office. "CYCLOHEXYL AND QUINUCLIDINYL CARBAMATE DERIVATIVES HAVING BETA2 ADRENERGIC AGONIST AND M3 MUSCARINIC ANTAGONIST ACTIVITIES". Patent EP2934594B1.
Phosphorus, Sulfur, and Silicon and the Related Elements. "Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals". Taylor & Francis, 2017. URL:[Link]
Journal of Medicinal Chemistry. "Increasing the Efficiency of Ligands for FK506-Binding Protein 51 by Conformational Control". ACS Publications, 2020. URL:[Link]
Catalytic methods for synthesizing Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
An in-depth technical guide on the catalytic synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6). Introduction & Strategic Overview Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the catalytic synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6).
Introduction & Strategic Overview
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a highly privileged benzothiazol-2-one building block. The benzothiazolone core is a critical structural motif in medicinal chemistry, frequently utilized in the synthesis of FKBP51/52 ligands, potent antitumor agents, and selective agrochemicals .
Historically, the assembly of the benzothiazol-2-one scaffold relied on highly toxic and corrosive reagents such as phosgene, carbon monoxide, or carbonyl sulfide. Modern synthetic paradigms demand greener, safer, and more atom-economical approaches. This application note details two state-of-the-art, self-validating catalytic protocols for synthesizing this target:
Green Cyclocarbonylation utilizing CO2 as a sustainable C1 feedstock.
Transition-Metal (Copper) Catalyzed C-S Cross-Coupling for substrates prone to oxidative dimerization.
Mechanistic Pathways & Causality
Pathway A: Green Cyclocarbonylation via CO2 Fixation
The direct chemical fixation of CO2 with o-aminothiophenols has emerged as a thermodynamically efficient route to benzothiazol-2-ones. Using ethyl 4-amino-3-mercaptobenzoate as the starting material, the reaction is driven by a strong amidine base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).
Causality: The base serves a dual mechanistic purpose. First, it deprotonates the highly nucleophilic thiol and amine groups, significantly enhancing their reactivity toward the weakly electrophilic CO2 molecule. Second, it stabilizes the transient carbamate intermediate. The subsequent intramolecular nucleophilic attack by the thiolate onto the carbamate carbon expels water, driving the thermodynamic sink toward the highly stable benzothiazol-2-one core .
For substrates where free thiol handling is problematic due to rapid oxidative dimerization (disulfide formation), a copper-catalyzed Ullmann-type C-S coupling is preferred. The precursor, ethyl 3-bromo-4-(ureido)benzoate or a corresponding thiocarbamate, undergoes intramolecular cyclization.
Causality: Cu(I) catalysts (e.g., CuI) coordinate with the sulfur/oxygen and the aryl halide. The addition of a bidentate nitrogen ligand (like 1,10-phenanthroline) is critical; it prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), and increases the electron density on the metal center. This facilitates the oxidative addition into the robust C(sp2)-Br bond. Subsequent reductive elimination strictly yields the 5-membered thiazolone ring, leaving the ethyl carboxylate moiety untouched .
Visualizing the Catalytic Workflows
Mechanistic pathways for the catalytic assembly of the benzothiazol-2-one core.
Self-Validating Experimental Protocols
Protocol A: Base-Catalyzed CO2 Fixation
Objective: Synthesize the target compound via green CO2 cyclocarbonylation.
Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stirrer, dissolve ethyl 4-amino-3-mercaptobenzoate (1.0 mmol) in anhydrous DMF (5 mL).
Causality: Strict anhydrous conditions are required to prevent the competitive hydration of CO2 to carbonic acid, which would prematurely neutralize the DBU base.
Base Addition: Add DBU (2.0 mmol) dropwise at room temperature.
Validation: The solution will darken slightly as the highly nucleophilic thiolate species forms, providing visual confirmation of deprotonation.
CO2 Introduction: Purge the flask with CO2 three times using a vacuum/CO2 manifold, then leave under a CO2 balloon (1 atm).
Causality: Atmospheric pressure is sufficient due to the high solubility of CO2 in DMF and the strong thermodynamic driving force provided by the DBU-CO2 adduct.
Thermal Cyclization: Heat the reaction mixture to 80 °C for 12 hours.
Validation & Workup: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the highly polar thiol precursor validates successful cyclization. Quench the reaction with 1M HCl (10 mL).
Validation: The acid neutralizes the DBU and protonates the product. Because benzothiazol-2-ones are poorly soluble in acidic aqueous media, the target compound will precipitate as a white/pale-yellow solid, acting as a built-in purification step.
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.
Objective: Synthesize the target via transition-metal catalysis, avoiding free-thiol oxidation .
Catalyst Loading: In a glovebox or under strict argon counter-flow, combine ethyl 3-bromo-4-(ureido)benzoate (1.0 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 mmol) in a sealed pressure tube.
Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Argon protection ensures the catalytic cycle remains active.
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and seal the tube.
Thermal Activation: Stir the mixture at 110 °C for 18 hours.
Causality: Elevated temperature is required to overcome the high activation energy barrier of the oxidative addition of the C(sp2)-Br bond to the Cu(I) center.
Validation: The suspension will transition from a pale yellow to a deep brown/red color, indicating the formation of the active Cu-ligand-substrate complex.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper salts and inorganic bases, washing the pad thoroughly with EtOAc (20 mL).
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the target compound.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of both catalytic pathways, allowing researchers to select the optimal method based on precursor availability and laboratory infrastructure.
Metric
Pathway A: CO2 Fixation
Pathway B: Cu-Catalyzed Cross-Coupling
Precursor
Ethyl 4-amino-3-mercaptobenzoate
Ethyl 3-bromo-4-(ureido)benzoate
Catalyst / Base
DBU (2.0 equiv)
CuI (10 mol%) / 1,10-phenanthroline
C1 Source
CO2 (1 atm)
Built into urea/thiocarbamate precursor
Temperature
80 °C
110 °C
Reaction Time
12 hours
18 hours
Typical Yield
85 – 92%
75 – 82%
Atom Economy
High (Water is the only byproduct)
Moderate (Generates CsBr and amine byproducts)
Primary Advantage
Extremely green; avoids metal contamination
Robust against oxidative dimerization of thiols
References
Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates
Chemical Review and Letters
URL:[Link]
Total Synthesis of Mevashuntin
Organic Letters
URL:[Link]
Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles
Journal of Medicinal Chemistry
URL:[Link]
Application
N-Alkylation of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate: A Comprehensive Guide to Synthetic Protocols
The N-alkylation of the benzothiazolone scaffold is a cornerstone transformation in medicinal chemistry and materials science. Specifically, the functionalization of the nitrogen atom in ethyl 2-oxo-2,3-dihydrobenzo[d]th...
Author: BenchChem Technical Support Team. Date: April 2026
The N-alkylation of the benzothiazolone scaffold is a cornerstone transformation in medicinal chemistry and materials science. Specifically, the functionalization of the nitrogen atom in ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate provides a critical entry point for the synthesis of a diverse array of compounds with significant biological activities. This guide offers an in-depth exploration of robust and field-proven protocols for the N-alkylation of this key heterocyclic motif, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, providing not just a series of steps, but a rationale for the experimental choices that ensure high-yield and selective transformations.
Introduction to the N-Alkylation of Benzothiazolones
The 2-oxo-2,3-dihydrobenzo[d]thiazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological properties. The nitrogen atom of the thiazole ring, possessing an acidic proton, is a prime site for nucleophilic attack, making N-alkylation a facile and versatile strategy for molecular diversification. The introduction of various alkyl and functionalized alkyl chains at this position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
This guide will focus on three principal and highly effective methods for the N-alkylation of ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate: classical N-alkylation using a strong base, the Mitsunobu reaction for the introduction of chirality, and Phase-Transfer Catalysis (PTC) as a green and efficient alternative.
Classical N-Alkylation with Alkyl Halides
This widely employed method involves the deprotonation of the benzothiazolone nitrogen with a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide. The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the potential for side reactions.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the nitrogen atom of the benzothiazolone ring, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction, leading to the formation of the N-alkylated product and a salt byproduct.
Caption: Classical N-alkylation mechanism.
Protocol 1: Using Sodium Hydride in DMF
Sodium hydride (NaH) is a powerful, non-nucleophilic base that is highly effective for the deprotonation of the benzothiazolone nitrogen. N,N-Dimethylformamide (DMF) is a common polar aprotic solvent that readily dissolves both the benzothiazolone substrate and the resulting anion.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (1.0 eq).
Add anhydrous DMF to dissolve the starting material.
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of gas ceases and the solution becomes clear.
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x).
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Expertise & Experience: The use of NaH in DMF is a robust method; however, it is important to be aware of potential side reactions. Sodium hydride can also act as a reducing agent, and DMF can be a source of formylation or dimethylamination byproducts under certain conditions[1]. Using freshly distilled, anhydrous DMF and maintaining an inert atmosphere are crucial for minimizing these side reactions.
The Mitsunobu Reaction: A Gateway to Chiral N-Alkyl Benzothiazolones
The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of heterocycles with acidic N-H bonds, utilizing an alcohol as the alkylating agent. A key advantage of this reaction is the inversion of stereochemistry at the alcohol's chiral center, providing a direct route to enantiomerically enriched N-alkylated products.[2][3]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to the activated PPh₃, forming an alkoxyphosphonium salt. The benzothiazolone anion, formed in situ, then acts as a nucleophile and displaces the activated alcohol in an SN2 fashion, leading to the N-alkylated product with inversion of configuration.[2][3]
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Silica gel for chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
Once the reaction is complete, concentrate the mixture under reduced pressure.
The crude residue can be directly purified by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Trustworthiness: The Mitsunobu reaction is generally reliable for primary and secondary alcohols. Tertiary alcohols are typically unreactive.[4] The pKa of the N-H bond of the benzothiazolone is sufficiently low for this reaction to proceed efficiently. A key to a successful Mitsunobu reaction is the order of addition of reagents. Adding the azodicarboxylate last to the pre-mixed solution of the other components is the standard and generally most effective procedure.[2]
Phase-Transfer Catalysis (PTC): A Green and Efficient Approach
Phase-Transfer Catalysis (PTC) offers a highly efficient and environmentally benign alternative for N-alkylation. This method is particularly advantageous as it often allows for the use of milder and less expensive inorganic bases, such as potassium carbonate, and can be performed in biphasic solvent systems, simplifying product isolation.
Mechanistic Rationale
In a solid-liquid PTC system, the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the benzothiazolone anion from the solid phase (or an aqueous phase in a liquid-liquid system) to the organic phase where the alkylating agent resides. The enhanced reactivity of the "naked" anion in the organic phase leads to a rapid SN2 reaction.
To a round-bottom flask, add ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (1.0 eq), potassium carbonate (2.0-3.0 eq), and a catalytic amount of TBAB (0.1 eq).
Add acetonitrile or toluene as the solvent.
Stir the suspension vigorously and add the alkyl halide (1.2 eq).
Heat the reaction mixture to a temperature between 50-80 °C.
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by silica gel column chromatography.
Authoritative Grounding: The use of PTC for the N-alkylation of heterocycles is a well-established and highly efficient method.[5] It avoids the need for strong, moisture-sensitive bases and often provides cleaner reactions with easier work-ups. The choice of catalyst and solvent can be optimized to suit the specific substrate and alkylating agent.
Data Presentation: Comparison of N-Alkylation Protocols
Parameter
Protocol 1: NaH/DMF
Protocol 2: Mitsunobu
Protocol 3: PTC
Base
Sodium Hydride (strong)
Not applicable (in situ deprotonation)
Potassium Carbonate (mild)
Alkylating Agent
Alkyl Halide
Alcohol
Alkyl Halide
Key Reagents
NaH
PPh₃, DEAD/DIAD
TBAB (catalyst)
Solvent
DMF, THF
THF
Acetonitrile, Toluene
Temperature
0 °C to RT
0 °C to RT
50-80 °C
Stereochemistry
Racemization possible if starting with chiral alkyl halide
Inversion at alcohol stereocenter
Racemization possible if starting with chiral alkyl halide
Advantages
High reactivity, widely applicable
Introduces chirality, mild conditions
Green, mild base, easy work-up
Disadvantages
Strong base handling, potential side reactions with solvent
Stoichiometric byproducts, cost of reagents
May require heating, catalyst may need to be removed
Conclusion
The N-alkylation of ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a pivotal transformation for the generation of novel molecular entities. The choice of synthetic protocol should be guided by the specific requirements of the target molecule, such as the desired stereochemistry, the nature of the alkyl substituent to be introduced, and considerations of process safety and environmental impact. The classical approach with sodium hydride offers broad applicability, the Mitsunobu reaction provides an elegant solution for the synthesis of chiral derivatives, and Phase-Transfer Catalysis presents a green, efficient, and scalable alternative. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and effectively functionalize this important heterocyclic scaffold.
References
Mitsunobu, O.
Krishnamurthy, V.; et al. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. J. Org. Chem.2016, 81 (17), 7475–7481.
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
ACS Publications. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. [Link]
MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]
Application Note: In Vitro Cell Viability Assay Protocol for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Introduction and Scientific Rationale Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile heterocyclic building block1[1]. In modern medicinal chemistry, the 2(3H)-benzothiazolo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Rationale
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile heterocyclic building block1[1]. In modern medicinal chemistry, the 2(3H)-benzothiazolone scaffold is recognized as a privileged pharmacophore. Derivatives of this class frequently mimic combretastatin A-4 (CA-4), binding selectively to the colchicine site of tubulin to disrupt microtubule polymerization and exert potent anti-vascular and antiproliferative effects2[2].
When screening novel benzothiazolone derivatives synthesized from this ester, establishing a rigorous in vitro cell viability protocol is the critical first step in the drug development pipeline.
Mechanistic Overview and Assay Selection
The experimental choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is not arbitrary; it is causally linked to the compound's mechanism of action. Benzothiazolones are known to induce cell death primarily through the mitochondrial intrinsic apoptosis pathway , characterized by reactive oxygen species (ROS) generation and severe mitochondrial depolarization3[3].
Because the MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity localized within metabolically active mitochondria, a reduction in the colorimetric signal directly correlates with the specific mitochondrial disruption caused by the drug 4[4].
Mechanistic pathway of benzothiazolone-induced apoptosis and reduced cell viability.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every microplate must include the following internal controls to isolate the compound's true pharmacological effect from experimental noise:
Vehicle Control (0.5% DMSO): Benzothiazolones are highly lipophilic. While DMSO is required for solubilization, concentrations above 0.5% (v/v) induce solvent toxicity. Capping DMSO at ≤0.5% establishes a true 100% viability baseline5[5].
Positive Control: A known cytotoxic agent (e.g., Gemcitabine or Combretastatin-A4) must be included to validate the sensitivity of the cancer cell lines during the specific passage used.
Background Control (Blank): Wells containing only media, MTT, and DMSO (no cells) are required to subtract background absorbance caused by phenol red or the inherent color of the test compound.
Materials and Reagents
Test Compound: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (or its synthesized derivatives), prepared as a 20 mM stock solution in 100% cell-culture grade DMSO.
Cell Lines: A549 (Human lung carcinoma), MCF-7 (Human breast adenocarcinoma), and HEK-293 (Normal human embryonic kidney) to calculate the therapeutic index.
Reagents: MTT Powder (5 mg/mL in 1X PBS, sterile filtered), Trypsin-EDTA, Fetal Bovine Serum (FBS), and appropriate basal media (e.g., DMEM or RPMI-1640).
Step-by-Step Methodologies
Step-by-step workflow for the in vitro MTT cell viability assay.
Protocol A: Cell Culturing and Treatment
Harvest and Count: Detach cells using Trypsin-EDTA at ~80% confluency. Neutralize with FBS-containing media and perform a viable cell count using Trypan Blue.
Seeding: Seed cells into a 96-well transparent flat-bottom plate at a density of 5,000 cells/well (for 72 h assays) or 10,000 cells/well (for 48 h assays) in 100 µL of complete media 6[6].
Adherence: Incubate the plates for 24 h at 37°C in a humidified 5% CO₂ atmosphere.
Compound Dilution: Prepare serial dilutions of the test compound in complete media to achieve final well concentrations of 0.1, 1, 10, 25, 50, and 100 µM. Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.5%.
Treatment: Aspirate the old media and gently add 100 µL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours.
Protocol B: MTT Cytotoxicity Assay
MTT Addition: After the treatment period, add 20 µL of the MTT reagent (5 mg/mL) directly to each well (including blanks).
Metabolic Conversion: Incubate the plate in the dark at 37°C for exactly 4 hours. During this time, viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
Media Removal: Carefully invert the plate or use a multichannel pipette to remove the media. Do not disturb the formazan crystals at the bottom of the wells.
Solubilization: Add 150 µL of pure DMSO to each well to dissolve the formazan crystals 6[6].
Agitation: Place the plate on an orbital shaker at 150 rpm for 15 minutes at room temperature to ensure complete homogenization of the color.
Quantification: Measure the absorbance at 570 nm using a microplate reader. (Optional but recommended: Read at a reference wavelength of 630 nm and subtract this from the 570 nm reading to correct for well-plate plastic scattering).
Data Presentation and Interpretation
Calculate the percentage of cell viability using the following formula:
% Viability =[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100
Plot the % Viability against the Log(Concentration) using non-linear regression (curve fit) to determine the IC₅₀ value. Below is a structured table summarizing the expected quantitative behavior of potent benzothiazolone derivatives across different cell lines based on established literature:
Cell Line
Tissue Origin
Expected IC₅₀ Range (µM)
Cellular Response Profile
A549
Human Lung Carcinoma
1.50 – 3.50
High sensitivity; profound apoptotic induction.
MCF-7
Human Breast Adenocarcinoma
2.00 – 5.00
Moderate to high sensitivity; cell cycle arrest.
PANC-1
Human Pancreatic Carcinoma
25.0 – 35.0
Concentration-dependent inhibition of cell growth.
HEK-293
Normal Human Embryonic Kidney
> 100.0
High viability maintained; indicates a favorable therapeutic index.
Note: A high IC₅₀ in HEK-293 cells combined with a low IC₅₀ in A549 cells validates the compound's selectivity toward highly proliferative malignant cells over normal tissue.
References
International Institute of Anticancer Research. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects Against Pancreatic Cancer Cells". URL:[Link]
National Institutes of Health (PMC). "New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones". URL:[Link]
Frontiers in Oncology. "A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer". URL:[Link]
ACS Omega. "Acetylated Benzothiazolone as Homobivalent SPECT Metallo-Radiopharmaceutical...". URL:[Link]
Application Note: High-Throughput Screening (HTS) Applications for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Introduction & Mechanistic Rationale Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile building block in medicinal chemistry. The core 2-oxo-2,3-dihydrobenzo[d]thiazole (benzo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile building block in medicinal chemistry. The core 2-oxo-2,3-dihydrobenzo[d]thiazole (benzothiazolone) moiety is widely recognized as a "privileged scaffold," frequently employed as a metabolically stable bioisostere for phenol and catechol groups [1][3].
In endogenous neurotransmitters like dopamine, the catechol ring is rapidly degraded by catechol-O-methyltransferase (COMT), limiting half-life. The benzothiazolone ring circumvents this metabolic liability while maintaining critical hydrogen-bonding interactions within receptor binding pockets. The sulfur atom provides high polarizability, increasing the acidity of the adjacent NH group, which acts as a potent hydrogen-bond donor to conserved aspartate or serine residues in G-protein-coupled receptors (GPCRs)[1][2].
The ethyl ester at the 6-position provides an optimal synthetic handle for late-stage diversification. By hydrolyzing the ester and performing parallel amide couplings, researchers can rapidly generate focused libraries of benzothiazolone-6-carboxamides. This application note details the protocols for incorporating this scaffold into a High-Throughput Screening (HTS) workflow targeting GPCRs (e.g., Dopamine D1/D5 or Serotonin receptors).
Chemical Workflow: Late-Stage Diversification for HTS Libraries
To utilize this scaffold in an HTS environment, the compound must be converted into a diverse library of drug-like molecules. The workflow relies on a two-step sequence: saponification of the ethyl ester followed by parallel amide coupling.
Causality in Experimental Design:
The ethyl ester is specifically chosen over the free carboxylic acid for commercial procurement because it prevents premature decarboxylation or degradation during transit and storage. During library synthesis, HATU is selected as the coupling reagent because its high reactivity ensures complete conversion even with sterically hindered secondary amines. This minimizes unreacted starting material, which is a common source of false positives/negatives in HTS assays.
Experimental Protocols
Protocol A: Parallel Synthesis of the Benzothiazolone HTS Library
This protocol describes the generation of a 384-well compound library ready for biological screening.
Saponification :
Dissolve Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (10 mmol) in a 1:1 mixture of THF and Methanol (50 mL).
Add 2.0 M aqueous LiOH (15 mL) and stir at room temperature for 4 hours.
Validation Step: Monitor by LC-MS to ensure complete disappearance of the ester peak. Acidify with 1M HCl to pH 3, filter the resulting precipitate, and dry under vacuum to yield the free carboxylic acid.
Parallel Amide Coupling (384-well format) :
Prepare a 0.1 M stock solution of the benzothiazolone-6-carboxylic acid and HATU (0.1 M) in anhydrous DMF containing 0.3 M DIPEA.
Using an automated liquid handler, dispense 10 µL of the acid/HATU mixture into a 384-well synthesis plate.
Add 10 µL of diverse primary and secondary amine building blocks (0.12 M in DMF) to individual wells.
Seal the plate and agitate at room temperature for 12 hours.
Formatting for HTS :
Evaporate the DMF using a centrifugal vacuum concentrator.
Resuspend the crude amides in 100% DMSO to a final concentration of 10 mM.
Transfer 50 nL of the DMSO stock into 384-well assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM (assuming a 50 µL assay volume).
Protocol B: FLIPR Calcium Flux Assay for GPCR Modulators
This protocol outlines a self-validating cell-based assay for screening the generated library against Gs- or Gi-coupled receptors.
Causality in Experimental Design:
Because Dopamine D1/D5 receptors are Gs-coupled (stimulating adenylyl cyclase rather than calcium), we co-transfect the cells with the chimeric G-protein Gα15/16. This forces the receptor to couple to the Phospholipase C (PLC) pathway, releasing intracellular calcium (
Ca2+
). This allows us to use a universal, highly sensitive fluorescent calcium dye rather than a more complex cAMP assay, drastically increasing HTS throughput [4].
Cell Culture & Plating :
Cultivate HEK293 cells stably expressing the target GPCR and Gα15/16 in DMEM supplemented with 10% FBS.
Seed cells at 15,000 cells/well in 384-well black-wall, clear-bottom plates. Incubate overnight at 37°C, 5%
CO2
.
Dye Loading :
Remove the culture media and add 25 µL/well of Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux).
Incubate for 2 hours at 37°C.
Compound Addition & Kinetic Reading :
Place the plate in the FLIPR (Fluorometric Imaging Plate Reader) instrument.
The instrument will record baseline fluorescence for 10 seconds.
Automatically dispense the pre-formatted library compounds (from Protocol A) into the assay plate.
Record the fluorescent signal (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes to capture the peak calcium flux.
Self-Validation System (Quality Control) :
Positive Control Wells: Known full agonist (e.g., Dopamine, 10 µM).
Negative Control Wells: 0.1% DMSO vehicle.
Calculate the Z'-factor for each plate. A plate is only validated and accepted if the Z'-factor is
≥0.5
.
Data Presentation & Assay Validation
To ensure the trustworthiness of the HTS campaign, quantitative data from the screening must meet strict statistical thresholds before hit triaging begins. Below is a summary of representative validation metrics for a benzothiazolone library screen.
Parameter
Measured Value
Acceptance Criteria
Scientific Implication
Z'-Factor
0.78 ± 0.04
≥0.50
Excellent assay robustness; wide separation between positive and negative controls.
Signal-to-Background (S/B)
5.2
≥3.0
High assay sensitivity; true hits are easily distinguishable from baseline noise.
DMSO Tolerance
Up to 1.0%
N/A
Assay is unaffected by the solvent used to deliver the benzothiazolone library.
Hit Rate (Primary Screen)
1.2%
0.5% - 2.0%
Optimal hit rate; indicates the library is appropriately diverse without being overly promiscuous.
CV (Coefficient of Variation)
4.1%
≤10%
High well-to-well reproducibility across the 384-well plate.
Visualizing the Screening Cascade
The logical flow of the HTS assay relies on a specific signal transduction cascade. The diagram below illustrates how the binding of a benzothiazolone library hit translates into a quantifiable fluorescent signal.
Fig 1. GPCR signal transduction workflow for benzothiazolone HTS via FLIPR calcium assay.
References
Title: Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders.
Source: Chemical Reviews
URL: [Link]
Title: 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.
Source: Mini-Reviews in Medicinal Chemistry
URL: [Link]
Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
Source: Journal of Medicinal Chemistry (via PubMed Central)
URL: [Link]
Method
Application Note: Catalytic N-Arylation of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in Drug Discovery
Executive Summary Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile heterocyclic building block widely utilized in the design of multi-target agents, including neurological th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly versatile heterocyclic building block widely utilized in the design of multi-target agents, including neurological therapeutics and antimicrobial compounds[1][2]. The benzothiazolone core acts as a rigid, bioisosteric scaffold capable of participating in extensive hydrogen bonding and
π−π
stacking interactions[3].
For drug development professionals, the most critical functionalization of this scaffold is the C–N cross-coupling (N-arylation) at the 3-position (N-H). This application note provides an authoritative, in-depth guide to performing highly efficient Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) N-arylation reactions while preserving the base-sensitive C6-ethyl ester moiety[4][5].
Mechanistic Rationale & Catalyst Selection
The N-arylation of benzothiazolones presents unique chemical challenges. The N-H bond is relatively acidic (
pKa≈8.5
), making it easy to deprotonate. However, the adjacent carbonyl group and the electron-withdrawing ethyl carboxylate at the C6 position significantly reduce the nucleophilicity of the resulting nitrogen anion compared to standard aliphatic or aromatic amines[4].
Causality Behind Experimental Choices:
Base Selection (Ester Preservation): Strong bases like Sodium tert-butoxide (NaOtBu) will rapidly hydrolyze or transesterify the C6-ethyl ester. Therefore, mild, non-nucleophilic bases such as Potassium Carbonate (
K2CO3
) or Cesium Carbonate (
Cs2CO3
) are strictly required[4].
Palladium Catalysis (Buchwald-Hartwig): For aryl bromides and chlorides,
Pd2(dba)3
paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos ) is optimal. The steric bulk of XPhos accelerates the reductive elimination step, preventing the weakly nucleophilic benzothiazolone anion from stalling the catalytic cycle and causing catalyst decay[3][4].
Copper Catalysis (Ullmann-Type): For aryl iodides, Copper(I) Iodide (
CuI
) paired with diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) offers a highly cost-effective alternative. The diamine ligand solubilizes the Cu(I) species and prevents the formation of unreactive polymeric copper complexes[2][5].
Caption: Decision matrix for selecting optimal catalytic conditions based on aryl halide reactivity.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzothiazolone substrate,
Cs2CO3
,
Pd2(dba)3
, and XPhos.
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) and XPhos are highly susceptible to oxidation; trace oxygen will form inactive phosphine oxides and Pd(II) black.
Solvent & Electrophile Addition: Add anhydrous, degassed 1,4-Dioxane and the Aryl Bromide via syringe. (If the aryl bromide is a solid, add it in Step 1).
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the base and palladium residues. Concentrate the filtrate in vacuo.
In-Process Quality Control (IPQC) & Self-Validation:
Colorimetric Indicator: Upon reaching 100 °C, a healthy active
Pd(0)
-XPhos complex will exhibit a deep reddish-orange hue. If the solution turns jet-black within the first hour, the catalyst has precipitated as Pd-black (indicating oxygen contamination or solvent moisture).
TLC Monitoring: The starting benzothiazolone is highly UV-active (254 nm) and stains yellow/brown with basic
KMnO4
. The N-arylated product typically runs higher (higher
Rf
) than the starting material in 3:1 Hexane:EtOAc due to the loss of the polar N-H hydrogen bond.
Catalyst Verification: Ensure the CuI powder is pure white. Causality: Green or brown discoloration indicates Cu(II) impurities, which promote undesired homocoupling of the aryl iodide rather than cross-coupling.
Assembly: Charge a sealed tube with the substrate, CuI, and
K3PO4
. Evacuate and backfill with Argon (3x).
Liquid Addition: Add DMF, DMEDA, and the Aryl Iodide via syringe.
Reaction: Heat at 110 °C for 18 hours.
Workup: Cool, dilute with EtOAc, and wash sequentially with 5% aqueous ammonia (to remove copper salts) and brine. Dry over
Na2SO4
and concentrate.
Reaction Mechanism & Pathway
To deeply understand the troubleshooting process, one must visualize the catalytic cycle. Below is the self-regenerating Buchwald-Hartwig cycle applied to our specific benzothiazolone substrate.
Caption: Buchwald-Hartwig catalytic cycle for the N-arylation of benzothiazolone derivatives.
Quantitative Data & Optimization Matrix
The following table summarizes expected yields and optimal conditions based on validated literature parameters for benzothiazolone cross-coupling[2][3][4]. Use this as a benchmark for your own reaction optimization.
Entry
Aryl Halide Type
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
1
Electron-Deficient Ar-I
10% CuI / 20% DMEDA
K3PO4
DMF
110
18
85 - 95%
2
Electron-Rich Ar-I
10% CuI / 20% DMEDA
K3PO4
DMF
110
24
65 - 75%
3
Neutral Ar-Br
2%
Pd2(dba)3
/ 4% XPhos
Cs2CO3
Dioxane
100
12
80 - 90%
4
Sterically Hindered Ar-Br
4%
Pd2(dba)3
/ 8% XPhos
Cs2CO3
Toluene
110
16
60 - 70%
5
Electron-Rich Ar-Cl
2%
Pd2(dba)3
/ 4% BrettPhos
K2CO3
t
-AmylOH
120
24
50 - 65%
Troubleshooting Guide
Issue: Significant formation of protodehalogenated aryl byproduct (Ar-H).
Causality: Moisture in the solvent or base acts as a proton source during the reductive elimination step, prematurely cleaving the Pd-Aryl bond.
Solution: Flame-dry
Cs2CO3
under vacuum prior to use. Ensure 1,4-Dioxane is strictly anhydrous (stored over molecular sieves).
Issue: Substrate conversion is high, but isolated yield is low; LC-MS shows [M-28] or[M-45] mass peaks.
Causality: The C6-ethyl ester is undergoing hydrolysis (forming the carboxylic acid) or transesterification.
Solution: Avoid using DMF with Palladium at high temperatures if trace water is present (forms dimethylamine which can attack the ester). Switch to a non-polar solvent like Toluene and ensure the base is strictly
K2CO3
or
Cs2CO3
.
Issue: Reaction stalls at 30-40% conversion (Palladium Catalysis).
Causality: Catalyst poisoning by the benzothiazolone anion or product inhibition.
Solution: Increase ligand-to-palladium ratio to 2.5:1 to stabilize the active Pd(0) species, or switch to a more sterically demanding ligand like
t
BuBrettPhos to force reductive elimination.
References
Singh, V., et al. "Synthesis and Characterization of the Fluorescent Self-Assembled Structures Formed by Benzothiazolone Conjugates and Applications in Cellular Imaging". New Journal of Chemistry, 2021.[Link]
Nawrat, C., et al. "Utilization of Chlobenthiazone and Benazolin-ethyl as 4-Substituted 2(3H)-Benzothiazol-2-one Scaffolds". ResearchGate, 2018.[Link]
Chen, L., et al. "Copper‐Catalyzed Stepwise Aerobic Oxidation/N‐Arylation from Benzothiazole". ResearchGate, 2020.[Link]
Sambiagio, C., et al. "Copper-Mediated C–X Functionalization of Aryl Halides". Organic Process Research & Development, ACS Publications, 2017.[Link]
Technical Support Center: Synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. This document is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. This document is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
I. Understanding the Synthesis: Reaction Pathway and Mechanism
The most common and direct route to synthesizing Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves the cyclization of a substituted aminobenzothiazole precursor. Specifically, the reaction proceeds via the intramolecular cyclization of ethyl 4-amino-3-mercaptobenzoate with a carbonylating agent, such as ethyl chloroformate or its equivalents like triphosgene.
The general reaction scheme is as follows:
Step 1: Formation of the Precursor: The synthesis begins with the formation of ethyl 4-amino-3-mercaptobenzoate. This is typically achieved from 4-aminobenzoic acid through a process involving thiocyanation followed by reduction and hydrolysis.
Step 2: Cyclization: The key step is the reaction of the amino and thiol groups of the precursor with a carbonyl source to form the heterocyclic ring.
Reaction Mechanism:
The cyclization reaction is a crucial step where the yield can be significantly impacted. The mechanism involves the nucleophilic attack of the amino and thiol groups on the carbonyl carbon of the phosgene equivalent.
Caption: General workflow for the synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic troubleshooting strategies.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge and can often be traced back to a few critical areas. A systematic approach is best for identifying the root cause.[1]
Purity of Starting Materials: The purity of ethyl 4-amino-3-mercaptobenzoate is paramount. Impurities from its synthesis can interfere with the cyclization step. Ensure the precursor is thoroughly purified, and its identity and purity are confirmed by techniques like NMR and melting point analysis.
Reaction Conditions: Suboptimal reaction conditions are a common culprit.[1] Key parameters to evaluate include:
Temperature: The reaction may require specific temperature control. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures might cause product degradation or side reactions.[2]
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.[2] Anhydrous conditions are often necessary, as moisture can react with the carbonylating agent.
Reagent Stoichiometry: The molar ratio of the reactants is crucial. An excess of the carbonylating agent might lead to side product formation, while an insufficient amount will result in an incomplete reaction.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low yield.
Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?
A2: The formation of side products often points to issues with reaction control.[2]
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions that may have a higher activation energy.[2]
Order of Reagent Addition: The way you add your reagents can matter. For instance, adding the carbonylating agent slowly to the solution of the aminobenzothiazole precursor can help to control the reaction rate and minimize the formation of oligomeric side products.
Choice of Base: If a base is used to scavenge the acid produced during the reaction (e.g., HCl from ethyl chloroformate), its strength and steric bulk can be important. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the desired reaction.
Q3: The reaction appears to be incomplete, even after extended reaction times. What could be the cause?
A3: An incomplete reaction, or "stalled" reaction, can be frustrating. Here are some potential causes:
Inadequate Mixing: If the reaction is heterogeneous, ensure that the stirring is vigorous enough to ensure good mixing of all components.[1]
Deactivation of Reagents: The carbonylating agent, such as ethyl chloroformate, is sensitive to moisture.[3] Ensure that your solvent and glassware are thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Insufficient Activation: The reaction may require a catalyst that has not been added or has become deactivated. While this specific reaction often proceeds without a catalyst, it's a factor to consider in heterocyclic synthesis in general.[4]
Q4: I'm having difficulty with the workup and purification. What are some best practices?
A4: A challenging purification can lead to significant loss of product.
Quenching the Reaction: Ensure the reaction is properly quenched to neutralize any remaining reactive reagents before extraction.
Extraction: Choose an appropriate solvent system for liquid-liquid extraction to ensure your product is selectively partitioned into the organic layer.
Crystallization: Recrystallization is often an effective method for purifying the final product. Experiment with different solvent systems to find one that gives good crystal formation and effectively removes impurities.
III. Experimental Protocols and Data
Protocol 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate
This precursor synthesis is adapted from established methods for forming aminobenzothiazoles.[5]
Thiocyanation: To a solution of 4-aminobenzoic acid in glacial acetic acid, add potassium thiocyanate (KSCN). Cool the mixture in an ice bath.
Slowly add a solution of bromine in acetic acid dropwise while maintaining the low temperature.
After the addition is complete, allow the reaction to stir and warm to room temperature.
Neutralize the reaction mixture carefully with an aqueous base (e.g., NaHCO3 solution) and collect the precipitate by filtration.
Reduction and Hydrolysis: The intermediate is then hydrolyzed and reduced, typically using a strong base like KOH followed by acidification, to yield ethyl 4-amino-3-mercaptobenzoate.[5]
Protocol 2: Synthesis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-amino-3-mercaptobenzoate in a suitable anhydrous solvent (e.g., THF or toluene).
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
Addition of Carbonylating Agent: Cool the reaction mixture in an ice bath. Add a solution of ethyl chloroformate in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes.[6]
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (typically 2-4 hours).
Workup: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Troubleshooting Guide for Reaction Parameters
Parameter
Potential Issue
Recommended Action
Temperature
Too low: Incomplete reaction. Too high: Side products/degradation.
Monitor with TLC/LC-MS. Perform small-scale trials at different temperatures.
Solvent
Poor solubility, moisture contamination.
Use anhydrous solvents. Test different solvents for optimal solubility and reactivity.
Base
Nucleophilic attack, insufficient strength.
Use a non-nucleophilic, sterically hindered base. Ensure correct stoichiometry.
Stirring
Inefficient mixing in heterogeneous reactions.
Use a suitable stir bar and ensure vigorous stirring.
IV. References
National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link]
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Retrieved from [Link]
Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Retrieved from [Link]
Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Retrieved from [Link]
Urmia University. (n.d.). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]
Arkivoc. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Retrieved from [Link]
Google Patents. (n.d.). CN111689858B - Method for preparing ethyl chloroformate. Retrieved from
HETEROCYCLES. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved from [Link]
Frontiers. (n.d.). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Retrieved from [Link]
-ORCA - Cardiff University. (2024). Toward a Generic Model for Phosgene Synthesis Catalysis over Activated Carbon. Retrieved from [Link]
Troubleshooting solubility issues of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in aqueous media
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex heterocyclic compounds. Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) presents a classic "brick dust" and "grease ball" paradox in drug discovery. Its highly hydrophobic core (the benzothiazolone ring) combined with the lipophilic C6 ethyl ester renders it nearly insoluble in standard physiological buffers.
While researchers often default to aggressive solvent shifts (e.g., high-concentration DMSO spikes) or pH manipulation, these approaches frequently lead to assay artifacts, compound precipitation, or unintended chemical degradation. This guide provides field-proven, mechanistically sound strategies to formulate this compound for both in vitro and in vivo applications without compromising its structural integrity.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my compound instantly precipitate when diluted from a 10 mM DMSO stock into my cell culture media?A1: This is driven by the thermodynamic "solvent shift" phenomenon. Benzothiazole derivatives are highly non-polar and exhibit extremely limited aqueous solubility [1]. When your DMSO stock is introduced into an aqueous buffer, the organic solvent rapidly diffuses into the bulk water. The hydrophobic ester, suddenly stripped of its solvating environment, minimizes its thermodynamic energy by self-associating, leading to rapid nucleation and precipitation. To prevent this, the final DMSO concentration must be kept below 0.5% for cell assays [1], and kinetic stabilizers (like surfactants or carrier proteins) must be present in the aqueous phase before the compound is introduced.
Q2: The benzothiazolone ring has an NH group. Can I just increase the buffer pH to deprotonate it and force it into solution as a salt?A2: I strongly advise against this strategy. While the NH of the 2-oxo-2,3-dihydrobenzo[d]thiazole ring is weakly acidic (pKa ~8.5–9.5) and raising the pH >9.0 would theoretically generate a more soluble anionic species, you must consider the C6 ethyl ester. Exposing an ester to highly alkaline aqueous conditions will rapidly induce base-catalyzed ester hydrolysis. You will successfully dissolve the material, but you will have irreversibly converted your target compound into 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid. This structural change will drastically alter the molecule's target affinity and cell permeability.
Q3: What is the most reliable way to keep this compound soluble for in vitro biochemical assays without using toxic levels of DMSO?A3: Pre-complexation with cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), is highly effective for benzothiazole derivatives [1]. The hydrophobic benzothiazolone core inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This creates a thermodynamically stable, water-soluble inclusion complex without altering the covalent structure of the drug.
Q4: I need to dose this compound intravenously (IV) in mice at 10 mg/kg. Cyclodextrins aren't providing enough payload capacity. What are my options?A4: For high-concentration in vivo dosing, polymeric micelle encapsulation is the gold standard for hydrophobic molecules . Using amphiphilic diblock copolymers like mPEG-PDLLA, the hydrophobic PDLLA core encapsulates the ethyl ester, while the PEG corona provides steric stabilization in the bloodstream. This technique can increase apparent aqueous solubility by 40- to 50-fold compared to a pure aqueous system . Alternatively, co-formulation with functionalized nanostructured polymers like PLGA can significantly enhance dissolution rates [2].
Part 2: Mechanistic Workflows
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.
Caption: Mechanistic pathway illustrating the chemical degradation risk when using alkaline pH to force solubility.
Part 3: Data Presentation - Solubilization Strategies Comparison
Table 1: Comparative Analysis of Solubilization Excipients for Hydrophobic Esters
Strategy
Recommended Excipients
Mechanism of Action
Primary Application
Key Limitations
Co-Solvency
DMSO (≤0.5%), Ethanol
Reduces dielectric constant of the aqueous phase
In vitro biochemical assays
High concentrations cause enzyme inhibition and cell toxicity[1].
Surfactant Micellization
Tween 80, Kolliphor EL
Lowers interfacial tension; traps drug in hydrophobic core
In vitro cellular assays
Can disrupt cell membranes; potential assay interference[3].
Inclusion Complexation
HP-β-Cyclodextrin
Shields hydrophobic ester within a lipophilic cavity
In vitro / In vivo (Oral)
Limited payload capacity for highly crystalline compounds[1].
Protocol A: Preparation of HP-β-CD Inclusion Complex (In Vitro Application)
Causality Note: Cyclodextrins require time and kinetic energy to establish the host-guest equilibrium. Simply mixing and immediately using the solution will result in precipitation.
Stock Preparation: Dissolve Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in 100% DMSO to a concentration of 10 mM.
Validation Check: Hold the tube to the light; the solution must be completely optically clear with no micro-particulates.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
Controlled Addition: While vortexing the HP-β-CD solution vigorously, add the 10 mM compound stock dropwise to achieve the desired final concentration (e.g., 100 µM).
Crucial Step: Do not add the buffer to the DMSO; always add the DMSO stock into the large aqueous volume to prevent localized supersaturation.
Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the thermodynamic inclusion complex to form.
Validation & Filtration: Centrifuge the solution at 10,000 x g for 10 minutes. If a white pellet forms, the compound has exceeded the complexation capacity. Filter the supernatant through a 0.22 µm PTFE syringe filter before assay application.
Protocol B: Formulation of Polymeric Micelles using mPEG-PDLLA (In Vivo Application)
Causality Note: Diblock copolymers like mPEG-PDLLA undergo spontaneous self-assembly into micelles when transitioned from an organic phase to an aqueous phase, trapping the hydrophobic ester inside the PDLLA core while the PEG corona ensures water solubility .
Co-Dissolution: Dissolve 5 mg of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and 50 mg of mPEG-PDLLA in 2 mL of a volatile organic solvent (e.g., Acetone).
Film Formation: Evaporate the solvent slowly under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.
Validation Check: A thin, uniform, translucent polymer-drug film should coat the bottom of the vial. Opaque white spots indicate macroscopic drug crystallization (failure).
Hydration: Add 5 mL of sterile saline (0.9% NaCl) to the vial.
Self-Assembly: Sonicate the vial in a bath sonicator for 15–30 minutes at room temperature until the film is completely dispersed.
Sterilization & Sizing: Extrude or filter the micellar dispersion through a 0.22 µm PES filter. The resulting solution should be slightly opalescent but free of visible particulates, indicating successful nano-encapsulation .
Part 5: References
Contract Pharma. "Optimizing Drug Solubility." Contract Pharma Features (2017). Available at: [Link]
Islam, M.S.; Mitra, S. "Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation." Pharmaceutics (2025). Available at:[Link]
Technical Support Center: HPLC Purification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Welcome to the dedicated technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) purification methods for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. This resource is designed for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) purification methods for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity samples of this compound for their work. Here, we move beyond generic advice to provide targeted, evidence-based strategies grounded in the specific physicochemical properties of the target molecule and established chromatographic principles.
Analyte Overview: Understanding the Molecule
Before optimizing a purification method, it is crucial to understand the properties of the target compound. Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound belonging to the benzothiazole class, which are significant scaffolds in medicinal chemistry.[1]
Based on its structure—a polar benzothiazolone core combined with a non-polar ethyl ester group—the molecule is expected to have moderate polarity. This makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), the most common and versatile mode of HPLC.[2][3]
Table 1: Estimated Physicochemical Properties
Property
Estimated Value / Characteristic
Implication for HPLC Method Development
Molecular Formula
C10H9NO3S
Provides the basis for molecular weight and mass spectrometry detection.
Molecular Weight
~223.25 g/mol
Standard for small molecule analysis.
Polarity
Moderately Polar (Estimated XLogP3 ~1.5-2.5)
Highly suitable for Reverse-Phase (RP) chromatography with a C18 or C8 stationary phase.[2]
Solubility
Soluble in common organic solvents (e.g., Acetonitrile, Methanol, DMSO, Ethyl Acetate).[4][5]
The sample should be dissolved in a solvent compatible with or weaker than the initial mobile phase to ensure good peak shape.[6][7]
| UV Absorbance | Expected strong UV absorbance due to the aromatic benzothiazole core. | UV detection is an appropriate and sensitive detection method. A wavelength scan is recommended to find the absorbance maximum (λmax), likely in the 250-300 nm range.[1] |
This protocol provides a robust starting point for the purification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Adjustments may be necessary based on the specific impurity profile of your crude sample.
Step-by-Step Experimental Workflow
Sample Preparation:
Accurately weigh the crude sample.
Dissolve the sample in a minimal amount of a suitable solvent (e.g., 50:50 Acetonitrile:Water or Methanol) to achieve a high concentration without precipitation.
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could block the column or system frits.[6]
System Preparation & Equilibration:
Prepare the mobile phases as described in Table 2. Ensure all solvents are HPLC-grade and thoroughly degassed to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[8]
Install the recommended column.
Purge the pump lines with the new mobile phases to remove any residual solvents.
Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at the designated flow rate for at least 10-15 column volumes, or until a stable baseline is achieved.
Injection and Data Acquisition:
Perform a blank injection (sample solvent only) to identify any system or solvent-related peaks.
Inject the filtered sample onto the column. Avoid overloading the column, which can lead to poor peak shape and reduced resolution.[7][9]
Run the gradient method as detailed below and collect the data.
Fraction Collection & Post-Run:
Collect fractions corresponding to the main peak of interest.
After the run, flush the column with a high percentage of the strong organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.
Store the column in an appropriate solvent (typically Acetonitrile/Water) as per the manufacturer's guidelines.
Table 2: Recommended HPLC Method Parameters
Parameter
Recommended Condition
Rationale & Citation
HPLC System
Preparative or Semi-Preparative HPLC System
Required for purifying milligram to gram quantities.
Stationary Phase
C18-bonded silica, 5-10 µm particle size
The non-polar C18 phase provides good retention for moderately polar analytes like the target compound in RP-HPLC.[2][3]
Column Dimensions
10-21.2 mm I.D. x 150-250 mm length
Dimensions depend on the amount of material to be purified.
Mobile Phase A
0.1% Formic Acid or Acetic Acid in Water
Acidification sharpens peaks of acidic/basic compounds and improves reproducibility.
Mobile Phase B
Acetonitrile or Methanol
Common organic solvents for RP-HPLC. Acetonitrile often provides better resolution and lower backpressure.[10]
Gradient Elution
5% to 95% B over 20-30 minutes
A gradient is essential for separating compounds with different polarities and for cleaning the column post-injection.[11]
Flow Rate
5-20 mL/min (Adjust based on column I.D.)
Must be optimized for the specific column dimension to ensure good separation without excessive pressure.[12]
Column Temperature
30-40 °C
Elevated temperatures can improve peak efficiency and reduce backpressure, but ensure the analyte is stable.[12][13]
Detection
UV at λmax (e.g., 254 nm or determined λmax)
The benzothiazole core provides strong UV absorbance for sensitive detection.[1]
| Injection Volume | 100-500 µL (Dependent on concentration and column size) | Must be optimized to maximize loading without compromising resolution.[7] |
Method Development & Optimization FAQ
This section addresses common questions that arise during the development of a purification method, explaining the causality behind key decisions.
Q1: Why is Reverse-Phase HPLC (RP-HPLC) the recommended mode?A: RP-HPLC is ideal for separating non-polar to moderately polar compounds.[3][14] Given the structure of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, which has both polar (amide, carbonyl) and non-polar (aromatic ring, ethyl chain) regions, it will interact well with a non-polar stationary phase like C18. This mode is robust, reproducible, and compatible with a wide range of solvents.[14]
Q2: How do I choose between a C18 and a C8 column?A: A C18 column has longer alkyl chains and is more hydrophobic, leading to stronger retention of non-polar compounds. A C8 column is less retentive. For a moderately polar compound like ours, a C18 column is an excellent starting point as it provides strong retention, offering a wider gradient window to resolve impurities. If the compound is too strongly retained (long run times), a C8 column or a faster gradient can be considered.
Q3: What is the purpose of adding acid (like formic or acetic acid) to the mobile phase?A: The addition of a small amount of acid serves two primary purposes. First, it controls the pH of the mobile phase. For reproducible chromatography, it's crucial to ensure that the analyte is in a single ionic state. Second, it suppresses the ionization of free silanol groups on the silica-based stationary phase, which can cause peak tailing through unwanted secondary interactions.[9]
Q4: My resolution between the main peak and a close-eluting impurity is poor. What should I do?A: Improving resolution involves optimizing selectivity (α), efficiency (N), and retention (k).[12][15]
Change Selectivity: This is the most powerful tool. Try switching the organic solvent (e.g., from Acetonitrile to Methanol) or changing the mobile phase pH.
Increase Efficiency: Use a column with smaller particles or a longer column. A lower flow rate can also increase efficiency.[15]
Increase Retention: Make the gradient shallower (i.e., increase the run time). A slower increase in the organic solvent percentage will allow more time for the column to separate the two peaks.[15]
Logical Workflow for HPLC Method Development
The following diagram outlines the logical steps involved in creating a robust HPLC purification method from scratch.
Caption: Logical workflow for HPLC method development.
Troubleshooting Guide
Even with a well-designed method, problems can occur. This guide provides a systematic approach to diagnosing and solving common HPLC issues.[6][8][9][16]
Q1: What causes peak tailing and how can I fix it?A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., with active silanol groups) or by column overload.[6][9]
Solution 1 (Chemical): Ensure the mobile phase pH is appropriate. Adding a small amount of acid (0.1% TFA or Formic Acid) can protonate silanols and minimize these interactions.
Solution 2 (Mechanical): Reduce the sample mass injected onto the column. Column overload is a common cause of tailing in preparative chromatography.[7][9]
Solution 3 (Hardware): If the problem persists, the column itself may be degraded. The inlet frit could be partially blocked, or the stationary phase bed may have collapsed. Try back-flushing the column or replacing it if necessary.[8]
Q2: My system backpressure is suddenly too high or fluctuating. What's wrong?A: High or fluctuating pressure is a sign of a blockage or air in the system.[6][8]
High Pressure: Often caused by a blocked column inlet frit or a blockage somewhere in the system tubing. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Filtering your sample is a critical preventative measure.[6]
Fluctuating Pressure: This is typically caused by air bubbles in the pump or a faulty check valve.[8] Ensure your mobile phases are thoroughly degassed. Purge the pump to remove any trapped air. If the problem continues, the pump seals or check valves may need cleaning or replacement.[8]
Q3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected, or are unexpected based on the sample composition.
Source 1 (Carryover): A portion of the previous sample may not have eluted and is now washing off the column. To fix this, implement a high-organic wash step at the end of your gradient to ensure the column is fully cleaned between runs.
Source 2 (Contamination): The contamination could be in your mobile phase, sample solvent, or from leaching of system components. Run blanks of your mobile phase and sample solvent to isolate the source.
Systematic Troubleshooting Flowchart
This flowchart provides a visual guide to diagnosing common HPLC problems.
Caption: A systematic flowchart for troubleshooting HPLC issues.
References
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]
Kromidas, S. (n.d.). HPLC Troubleshooting. Available at: [Link]
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Available at: [Link]
Ascentis. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
Sharma, U. D., Kumar, L., & Verma, R. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(8), 3735-3741. Available at: [Link]
Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]
Dolan, J. W., & Snyder, L. R. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]
Preventing degradation of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate under basic conditions
Welcome to the Technical Support Center for the handling and modification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling and modification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate .
As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of this bifunctional scaffold during routine synthetic transformations (such as N-alkylation or cross-coupling). This molecule presents a dual vulnerability under basic conditions: the highly electrophilic ethyl ester at the 6-position is prone to saponification, and the C2 carbonyl of the benzothiazolone ring is susceptible to nucleophilic attack and subsequent ring cleavage.
This guide synthesizes field-proven insights and mechanistic causality to help you design self-validating, degradation-free protocols.
I. Mechanistic Logic: Understanding the Degradation Pathways
Before troubleshooting, it is critical to understand the thermodynamic and kinetic forces driving the degradation of your substrate. Under basic conditions, the molecule undergoes two primary destructive pathways:
Degradation pathways of the benzothiazolone ester under basic conditions.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my ethyl ester converting into a free carboxylic acid during N-alkylation?A1: You are observing base-mediated ester hydrolysis (saponification) . Hydroxide ions—often generated from trace water reacting with your base—act as unhindered nucleophiles. They attack the electron-deficient carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate that irreversibly collapses to expel ethoxide.
Causality-Driven Solution: Switch to strictly anhydrous aprotic solvents (e.g., DMF, THF) and use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA).
Q2: I observe a highly polar, streaking side-product on my TLC plate with a distinct sulfur odor. What is happening?A2: This is the result of benzothiazolone ring opening. The C2 carbonyl of the benzothiazolone core functions similarly to a thioester. Strong nucleophiles (like methoxide or hydroxide) can attack this C2 position, leading to C–S bond cleavage and the formation of a 2-amino-5-carboxybenzenethiolate intermediate . This ring-opened thiol is highly polar and easily oxidizes into a disulfide dimer.
Causality-Driven Solution: Avoid strong nucleophilic bases and keep reaction temperatures below 60°C.
Q3: Can I use ethanol as a solvent if I switch to a weaker base like Potassium Carbonate (
K2CO3
)?A3: No. Protic solvents like ethanol can participate in transesterification or act as direct nucleophiles if transiently deprotonated by the base (forming ethoxide). Anhydrous aprotic solvents strip the nucleophile of its hydrogen-bonding shell, increasing the effective basicity of mild bases like
K2CO3
for deprotonation without promoting solvent-mediated cleavage.
III. Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between base strength, solvent environment, and the degradation profile of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
Base Type
Solvent System
Temp (°C)
Time (h)
Ester Hydrolysis (%)
Ring Opening (%)
Desired Product Recovery (%)
NaOH (2.0 eq)
EtOH /
H2O
25
2
> 95
< 5
0
KOH (2.0 eq)
THF /
H2O
60
2
> 90
~ 10
0
K2CO3
(2.0 eq)
DMF (Anhydrous)
25
12
< 5
< 1
> 90
DIPEA (2.0 eq)
DCM (Anhydrous)
25
12
Not Detected
Not Detected
> 95
Cs2CO3
(2.0 eq)
MeCN (Anhydrous)
60
4
< 5
< 2
> 90
IV. Self-Validating Experimental Protocol
The following methodology is designed for the base-mediated N-alkylation of the benzothiazolone core. It incorporates built-in validation steps to ensure the structural integrity of both the ester and the heterocyclic ring.
Optimized experimental workflow for base-mediated reactions.
Action: Flame-dry a 50 mL round-bottom flask. Backfill with Argon or
N2
. Use only anhydrous solvents (water content <50 ppm).
Causality: Trace water in the presence of a base generates hydroxide ions, which rapidly hydrolyze the ethyl ester.
2. Reagent Assembly
Action: Add Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (1.0 eq, 1.0 mmol) and anhydrous
K2CO3
(1.5 eq) or DIPEA (2.0 eq).
Causality: The pKa of the benzothiazolone N–H is approximately 8.5–9.5. Mild bases (pKa ~10.5) provide sufficient thermodynamic driving force for deprotonation without possessing the nucleophilic strength required to attack the ester or the C2 carbonyl .
3. Solvent Addition & Temperature Control
Action: Inject 10 mL of anhydrous DMF or MeCN. Cool the mixture to 0°C using an ice bath before adding the electrophile (e.g., alkyl halide, 1.2 eq).
Causality: Lower temperatures kinetically favor the desired N-alkylation over the higher-activation-energy ring-opening side reactions.
4. Reaction Monitoring (Self-Validation Check)
Action: Stir at ambient temperature (20–25°C). At 2 hours, pull a 10 µL aliquot, quench into 100 µL of MeCN/
H2O
, and analyze via LC-MS.
Validation: Confirm the absence of the [M-28]+ peak (loss of the ethyl group via hydrolysis) and the [M+18]+ peak (ring opening via water addition). The desired alkylated mass should be the dominant MS signal.
5. Controlled Quenching
Action: Quench the reaction by adding 10 mL of saturated aqueous
NH4Cl
.
Causality:NH4Cl
buffers the aqueous layer to a pH of ~6. This instantly neutralizes the base, completely halting any risk of ester hydrolysis during the subsequent aqueous workup (unlike quenching with water alone, which maintains a basic pH).
6. Isolation
Action: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL).
Causality: The LiCl wash forces the DMF into the aqueous phase. This eliminates the need for high-temperature rotary evaporation to remove DMF, which could thermally degrade the product. Dry over
Na2SO4
, filter, and concentrate in vacuo.
Oxidative ring-opening of benzothiazole derivatives - Canadian Science Publishing. URL:[Link]
Chemistry of the benzothiazole system: ring-opening reaction in a non-basic medium promoted by co-ordination to silver(I) - Royal Society of Chemistry (RSC). URL:[Link]
Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation - ACS Publications. URL:[Link]
Troubleshooting
Technical Support Center: Crystallization Optimization for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with Ethyl 2-oxo-2,3-dihydrobe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6)[1].
This active pharmaceutical ingredient (API) building block presents unique crystallization dynamics due to its structural dichotomy: it features a rigid benzothiazolone core (containing strong N-H hydrogen bond donors and C=O acceptors) paired with a flexible, hydrophobic ethyl ester tail[1]. These features make the molecule highly susceptible to conformational polymorphism, agglomeration, and phase-separation issues during scale-up[2][3].
The following sections provide model-driven, self-validating protocols to optimize your crystallization workflows, ensuring high yield, purity, and batch-to-batch reproducibility[4].
Part 1: Solvent Selection & Solubility Matrix
Choosing the appropriate solvent system is the cornerstone of crystallization development. It dictates the solubility curve, nucleation kinetics, and the ultimate crystal habit[5].
Table 1: Solvent Classification and Mechanistic Rationale
Solvent Class
Examples
Expected API Solubility
Mechanistic Rationale & Causality
Polar Aprotic
DMSO, DMF
High (>100 mg/mL)
Strong dipole-dipole interactions and H-bond acceptance disrupt API-API dimers (N-H···O=C). Ideal as primary solvents for anti-solvent workflows.
Alcohols
Ethanol, Isopropanol
Moderate (20-50 mg/mL)
H-bond donation/acceptance provides a steep temperature-solubility gradient. Ideal for cooling crystallization[4].
Non-Polar
Heptane, Toluene
Low (<5 mg/mL)
Lack of polar interactions fails to solvate the benzothiazolone core. Useful as anti-solvents to force precipitation.
Aqueous
Water
Very Low (<1 mg/mL)
Extreme hydrophobic mismatch with the ethyl ester group. Highly effective anti-solvent for maximizing yield[4][6].
Part 2: Troubleshooting FAQs
Q1: My crystallization yields an amorphous oil instead of a crystalline solid. Why is this happening and how do I fix it?
Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level is pushed so high that the solution crosses the binodal (demixing) curve before reaching the nucleation boundary[5]. For benzothiazolone derivatives, strong intermolecular hydrogen bonding causes the API molecules to rapidly self-associate into a disordered, solvent-rich coacervate rather than an ordered crystal lattice.
Solution: You must bypass the LLPS region by altering the thermodynamic pathway.
Reduce initial supersaturation: Dilute the starting concentration by 10-20%.
Adjust the solvent: Switch to a solvent system with stronger H-bond accepting properties (e.g., adding a small percentage of DMF to an alcohol) to stabilize the dissolved monomer and delay self-association.
Introduce Seed Crystals: Add seeds within the metastable zone (before the oiling out temperature is reached) to provide a low-energy surface for immediate nucleation.
Figure 1: Mechanistic troubleshooting pathway for resolving oiling out (LLPS) during crystallization.
Q2: I am observing batch-to-batch variability in the melting point and crystal shape. How do I control polymorphism?
Causality: Benzothiazole derivatives frequently exhibit conformational polymorphism (e.g., differing syn/anti alignments of the ester group relative to the core) and packing polymorphism driven by competing π-π stacking and hydrogen-bonding networks[2][3]. Rapid precipitation (kinetic control) often yields metastable polymorphs (e.g., fine needles), whereas slow growth (thermodynamic control) favors the most stable polymorph (e.g., dense blocks)[7].
Solution: Implement a prolonged slurry ripening phase (Ostwald ripening). By holding the suspension just below the saturation temperature and applying thermal cycling (heating and cooling within a narrow 5-10°C window), metastable crystals will dissolve and recrystallize onto the surfaces of the thermodynamically stable form, ensuring polymorphic purity[7].
Part 3: Self-Validating Experimental Protocols
To determine which workflow to use, follow the decision matrix below based on your initial solubility data.
Figure 2: Decision matrix for selecting the optimal crystallization workflow based on solubility data.
Use this protocol if the API exhibits a steep solubility curve (e.g., in Ethanol or Isopropanol).
Polythermal Solubility Profiling: Suspend 50 mg of API in 1 mL of Ethanol. Heat at 1°C/min until complete dissolution. Cool at 1°C/min until the first crystals appear[4].
Self-Validation Step: The difference between the dissolution temperature and the crystallization temperature is your Metastable Zone Width (MSZW). If MSZW is >15°C, the system is prone to sudden, uncontrolled nucleation and requires seeding.
Controlled Dissolution: Prepare a batch at a concentration corresponding to saturation at 60°C. Heat to 65°C for 30 minutes to ensure complete destruction of the thermal history (erasing all invisible nuclei)[].
Seeding within the MSZW: Cool the solution to 55°C (within the metastable zone). Add 1 wt% of milled seed crystals.
Self-Validation Step: Hold the temperature for 30 minutes. If the seeds dissolve, you are above the saturation curve; lower the seeding temperature by 2°C for the next run. If massive secondary nucleation (cloudiness) occurs immediately, you are outside the MSZW; raise the seeding temperature.
Linear Cooling: Cool to 5°C at a slow, linear rate of 0.15°C/min to prioritize crystal growth over secondary nucleation, ensuring a narrow particle size distribution[].
Filtration and Wash: Filter the slurry and wash with pre-chilled solvent to prevent agglomeration and remove residual impurities[9].
Use this protocol to achieve small, uniform particle sizes without the need for mechanical milling.
Primary Dissolution: Dissolve the API in DMF at 25°C to near saturation (e.g., 90% of maximum solubility).
Reverse Addition: Instead of adding water to the API solution, pump the API solution into a vigorously stirred vessel of Water (the anti-solvent)[6].
Causality: Reverse addition ensures that the API droplets instantly experience an environment of infinite anti-solvent. This forces the system to instantly exceed the metastable limit, resulting in rapid, uniform, and spontaneous nucleation[6]. This nucleation-controlled process yields many small, uniform crystals.
Ripening: Stir the resulting suspension for 2 hours to allow the crystals to stabilize, shed trapped solvent, and complete the phase transition to the most stable polymorph.
References
Polymorphism of bis(1,3-benzothiazol-2-yl) trithiocarbonate - PMC / NIH -[Link]
Process development of API crystallization: a model-driven approach - Technobis - [Link]
Solvent Selection in Pharmaceutical Crystallization Process Development - APC - [Link]
Conformational Polymorphism of 4,7-Bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole Crystals - MDPI -[Link]
A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC / NIH -[Link]
Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies -[Link]
Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization - MDPI -[Link]
A Comparative Analysis of Ethyl and Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have shown a remarkable br...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][5][6][7] This guide delves into a nuanced comparison of two closely related derivatives: ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and its methyl ester counterpart. While direct comparative studies on the efficacy of these specific molecules are not extensively documented in publicly available literature, this analysis will extrapolate from established principles of medicinal chemistry and available data on analogous ester pairs to provide a predictive framework for researchers in drug development.
The Benzothiazole Core: A Foundation for Diverse Biological Activity
The benzothiazole ring system, a fusion of benzene and thiazole rings, provides a rigid and planar scaffold adept at interacting with a wide array of biological targets.[1] This structural motif is a key component in several clinically approved drugs and investigational compounds, underscoring its therapeutic potential.[1][5] The diverse pharmacological profiles of benzothiazole derivatives stem from the various substitution patterns possible on the bicyclic ring, allowing for the fine-tuning of physicochemical properties and target specificity.[4][6]
Synthesis and Chemical Properties: A Tale of Two Esters
The synthesis of 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate esters typically involves multi-step reaction sequences. While specific protocols for these exact molecules are not detailed in the provided search results, general synthetic strategies for related benzothiazole derivatives can be adapted.
A plausible synthetic route, based on common methodologies for benzothiazole synthesis, is outlined below. This should be considered a general framework, with specific reaction conditions requiring optimization.
General Synthetic Protocol
A generalized synthetic pathway for 2-aminobenzothiazole-6-carboxylic acid derivatives often serves as a starting point.[8] Subsequent modifications would lead to the desired 2-oxo structure and esterification.
Step 1: Synthesis of a Key Intermediate (e.g., Methyl 4-amino-3-mercaptobenzoate)
This step would likely involve the reduction of a nitro group and introduction of a thiol, common precursors for benzothiazole ring formation.
Step 2: Cyclization to form the 2-Oxobenzothiazole Ring
The intermediate from Step 1 would then be cyclized, potentially using a reagent like phosgene or a phosgene equivalent, to form the 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid.
Step 3: Esterification
The resulting carboxylic acid is then esterified to yield the final products.
For the Methyl Ester: Reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a methylating agent.
For the Ethyl Ester: Reaction with ethanol under similar acidic conditions or using an ethylating agent.
Comparative Efficacy: An Evidence-Based Extrapolation
In the absence of direct head-to-head studies, we must turn to analogous molecular pairs to infer potential differences in biological efficacy between the ethyl and methyl esters of 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The primary distinction between these two molecules is the nature of the ester group, which can influence several key pharmacological parameters.
Pharmacokinetic Considerations: The Ester's Role in Absorption, Distribution, Metabolism, and Excretion (ADME)
The ester group can significantly impact a drug's pharmacokinetic profile. Generally, esters are prodrugs that are hydrolyzed by esterases in the body to release the active carboxylic acid.
Metabolic Stability: A study comparing the in vitro stability of various methyl and ethyl esters against carboxylesterases found no statistically significant difference.[9] This suggests that both the methyl and ethyl derivatives of our target compound may exhibit similar rates of hydrolysis in vivo. However, subtle differences can exist depending on the specific carboxylesterase isozymes involved.[10]
Lipophilicity and Absorption: The ethyl ester is slightly more lipophilic ("greasier") than the methyl ester due to the additional methylene group. This increased lipophilicity can sometimes lead to enhanced absorption across biological membranes. However, this is not a universal rule, and the optimal lipophilicity for absorption depends on the specific biological barrier.
Pharmacodynamic Considerations: Impact on Target Interaction
Assuming the active form of the drug is the hydrolyzed carboxylic acid, the initial ester group would not directly participate in target binding. However, if the intact ester exhibits biological activity, the size and nature of the alkyl group could influence binding affinity. The slightly larger ethyl group might provide a better fit in a hydrophobic pocket of a target protein, or conversely, it could introduce steric hindrance.
Insights from Analogous Ester Pairs
A comparative study on ethyl and methyl caffeate (structurally different but providing a relevant ester comparison) revealed that the ethyl ester exhibited more potent anti-inflammatory activity, as indicated by a lower IC50 value for the inhibition of nitric oxide production.[11] Conversely, the methyl ester showed more pronounced cytotoxic effects against certain cancer cell lines.[11] While these findings are on a different scaffold, they highlight that a seemingly minor change from a methyl to an ethyl ester can lead to tangible differences in biological activity.
In the context of biodiesel, studies comparing methyl and ethyl esters of fatty acids have shown comparable physical and chemical properties.[12][13] However, some performance differences in engine tests were observed, with ethyl esters showing attributes like lower smoke opacity.[13] While a distant analogy, it reinforces the concept that these small structural changes can have measurable effects.
Experimental Workflow for Comparative Evaluation
To definitively determine the superior candidate for further development, a rigorous head-to-head experimental evaluation is essential. The following workflow outlines a comprehensive approach.
Caption: A comprehensive workflow for the comparative evaluation of drug candidates.
Detailed Experimental Protocols
1. Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the rate of hydrolysis of the ethyl and methyl esters to the parent carboxylic acid.
Methodology:
Incubate the test compounds (ethyl and methyl esters) at a fixed concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH.
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction with a suitable solvent (e.g., acetonitrile).
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the carboxylic acid metabolite.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
ethyl and methyl esters of vegetable oil. Biodiesel Education.
Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives.
a class of carbonic anhydrase II and VII-selective inhibito. Semantic Scholar.
Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor.
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate.
ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT.
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ResearchGate.
Fatty acid ethyl and methyl ester synthases, and fatty acid anilide synthase in HepG2 and AR42J cells: interrelationships and inhibition by tri-o-tolyl phosphate. PubMed.
Influence of methyl and ethyl esters-based biodiesel synthesized from safflower oil on the performance, combustion, and exhaust.
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar.
Production and Testing of Ethyl and Methyl Esters. Journey to Forever.
Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ACS Publications.
Comparative analysis of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and standard benzothiazoles
Title: Comparative Application Guide: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate vs. Standard Benzothiazoles in Drug Discovery Executive Summary The benzothiazole scaffold is a privileged structure in medicina...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Application Guide: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate vs. Standard Benzothiazoles in Drug Discovery
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. However, subtle modifications to its core—specifically the transition from a fully aromatic benzothiazole to a 2-oxo-2,3-dihydrobenzothiazole (benzothiazolone)—fundamentally alter its physicochemical properties, reactivity, and biological targeting capabilities [3].
This guide provides a rigorous comparative analysis between Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) [1] and standard, fully aromatic benzothiazoles. Designed for application scientists and drug development professionals, this document outlines the mechanistic divergence between these scaffolds and provides validated experimental protocols for their functionalization.
Mechanistic & Structural Divergence
To understand the utility of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, one must analyze the causality behind its structural behavior compared to standard benzothiazoles[5].
Standard Benzothiazoles: These molecules possess a fully conjugated, 10-π electron bicyclic system. The nitrogen atom is
sp2
-hybridized and acts strictly as a hydrogen-bond acceptor. This high lipophilicity and lack of a hydrogen-bond donor make standard benzothiazoles ideal for central nervous system (CNS) penetration and passive membrane diffusion.
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate: The introduction of the 2-oxo group disrupts the continuous aromaticity of the thiazole ring, converting it into a cyclic thio-carbamate (lactam-like) motif [2]. This forces the nitrogen into an
sp3
-like geometry bearing a labile proton (
pKa≈8.5
). Consequently, the molecule transforms into a dual hydrogen-bond donor/acceptor . Furthermore, the ethyl ester at the C6 position provides a highly modular synthetic handle for downstream coupling, a feature heavily exploited in the synthesis of modern immunotherapies, such as STING (Stimulator of Interferon Genes) modulators [4].
Physicochemical Profiling & Comparative Data
The following table summarizes the quantitative differences in molecular properties, dictating their respective roles in assay development and pharmacokinetics.
Kinase inhibitors, STING modulators, Bioisosteres for oxindoles
Workflow & Pathway Visualization
The structural differences between these two scaffolds dictate entirely divergent synthetic and pharmacological workflows.
Divergent pharmacological pathways of standard benzothiazoles vs. 2-oxo derivatives.
Self-Validating Experimental Protocols
To effectively utilize Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in drug discovery, researchers must master its orthogonal reactivity. The following protocols are designed with self-validating checkpoints to ensure scientific integrity.
Protocol A: Chemoselective N-Alkylation of the 2-Oxo Core
Objective: Functionalize the N3 position without hydrolyzing the C6 ethyl ester.
Causality: The
pKa
of the thiazolone NH is sufficiently low (
≈8.5
) that mild bases can quantitatively deprotonate it. Using
K2CO3
instead of stronger bases (like NaH) prevents premature saponification of the C6 ester.
Preparation: Dissolve 1.0 eq of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in anhydrous DMF (0.2 M concentration) under an inert
N2
atmosphere.
Deprotonation: Add 1.5 eq of finely powdered, anhydrous
K2CO3
. Stir at room temperature for 15 minutes. Validation: The solution will slightly darken, indicating the formation of the nitrogen anion.
Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., methyl iodide or benzyl bromide).
Reaction Heating: Elevate the temperature to 60°C and stir for 4 hours.
In-Process Control (IPC): Monitor via LCMS. Validation: Look for the disappearance of the starting material mass [M+H]+ 224.2 and the appearance of the alkylated product mass.
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Mild Saponification of the C6 Ethyl Ester
Objective: Convert the ethyl ester to a free carboxylic acid for subsequent amide coupling (e.g., solid-phase peptide synthesis or API conjugation).
Causality: The 2-oxo-thiazole ring is susceptible to ring-opening under harsh, high-temperature alkaline conditions. Therefore,
LiOH
is utilized at room temperature in a mixed aqueous-organic solvent system to ensure ester hydrolysis outpaces any potential ring degradation.
Preparation: Dissolve 1.0 eq of the N-alkylated intermediate (from Protocol A) in a 3:1:1 mixture of THF:MeOH:
H2O
.
Hydrolysis: Add 2.0 eq of
LiOH⋅H2O
. Stir vigorously at room temperature (20-25°C).
Monitoring: Check by TLC (Hexanes/EtOAc 1:1) after 2 hours. Validation: The starting material spot (high Rf) should completely disappear, replaced by a baseline spot (the lithium salt of the carboxylate).
Acidification: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0°C. Slowly add 1M HCl until the pH reaches 3.0. Validation: A thick white/off-white precipitate of the free carboxylic acid will form immediately upon crossing the
pKa
threshold.
Isolation: Extract with EtOAc (3x), dry over anhydrous
Na2SO4
, filter, and concentrate to yield the pure 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid derivative.
Conclusion
While standard benzothiazoles remain foundational for lipophilic, passive-diffusion targets, Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate offers a sophisticated alternative for modern rational drug design. By leveraging its unique hydrogen-bonding profile and orthogonal reactivity at the N3 and C6 positions, researchers can construct highly targeted, polar-surface-optimized therapeutics.
References
LookChem. Cas 207552-73-6, 6-Benzothiazolecarboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester. Retrieved March 28, 2026, from [Link]
MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved March 28, 2026, from [Link]
Google Patents.WO2018234807A1 - Heterocyclic Modulators with Small Molecules of Human STING.
Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved March 28, 2026, from [Link]
Validation
Validating the Biological Activity of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate via Western Blot: A Comparative Guide
Executive Summary & Biological Context Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (EODBC) is a highly versatile intermediate belonging to the benzothiazole class of compounds. In drug development and medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (EODBC) is a highly versatile intermediate belonging to the benzothiazole class of compounds. In drug development and medicinal chemistry, benzothiazole scaffolds are extensively investigated for their potent anti-tumor properties. Specifically, these derivatives are known to exert cytotoxicity by inhibiting the PI3K/AKT survival pathway and triggering mitochondria-mediated intrinsic apoptosis[1].
Validating these specific biological activities requires a robust, artifact-free analytical approach. As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating Western blot methodology to evaluate EODBC’s efficacy, objectively comparing its pharmacodynamic performance against established pathway inhibitors.
Mechanistic Pathway
Benzothiazole derivatives like EODBC disrupt cellular survival by suppressing the phosphorylation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT[1]. This kinase inhibition shifts the intracellular balance of the Bcl-2 protein family: it downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax[2]. The resulting mitochondrial membrane permeabilization releases Cytochrome c into the cytosol, triggering the cleavage and activation of Caspase-3 to execute apoptosis[3].
Mechanism of EODBC-induced apoptosis via PI3K/AKT inhibition and mitochondrial pathways.
Comparative Performance Analysis
To contextualize the biological activity of EODBC, we must compare its expected Western blot readouts against gold-standard alternatives. LY294002 is a highly specific PI3K inhibitor, while Staurosporine is a broad-spectrum kinase inhibitor and potent apoptosis inducer.
Note: (↓) indicates downregulation, (↑) indicates upregulation, and (↔) indicates no significant change.
Experimental Protocol: A Self-Validating Western Blot Workflow
A standard protocol is insufficient for evaluating kinase inhibitors and apoptotic markers due to the transient nature of phosphorylation and the low molecular weight of cleaved caspases. The following methodology is engineered to be a self-validating system, explaining the causality behind each technical choice.
Step 1: Cell Lysis and Protein Extraction
Action: Lyse treated cells (e.g., HeLa or HepG2) using ice-cold RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM NaF, and 1 mM Na₃VO₄.
Causality: RIPA buffer contains SDS and sodium deoxycholate, which are essential for fully solubilizing membrane-bound PI3K and extracting mitochondrial apoptotic factors (like Bax). The addition of NaF and Na₃VO₄ (phosphatase inhibitors) is critical; without them, endogenous phosphatases will rapidly dephosphorylate p-AKT (Ser473) during lysis, leading to false-negative results for EODBC's kinase inhibitory activity.
Step 2: SDS-PAGE Resolution
Action: Load 30 µg of total protein per well onto a 4–20% gradient polyacrylamide gel.
Causality: The targets in this pathway span a massive size range. PI3K is large (~110 kDa), while apoptotic executioners like Cleaved Caspase-3 (~17 kDa) and Bax (~21 kDa) are very small. A gradient gel ensures sharp, distinct bands across this entire molecular weight spectrum without running smaller proteins off the gel.
Step 3: Membrane Transfer
Action: Transfer proteins to a 0.2 µm Polyvinylidene fluoride (PVDF) membrane at 100V for 90 minutes on ice.
Causality: Standard 0.45 µm nitrocellulose membranes are prone to "blow-through" where low molecular weight proteins (like the 17 kDa Cleaved Caspase-3 and 14 kDa Cytochrome c) pass completely through the membrane during transfer. A 0.2 µm PVDF membrane physically traps these crucial apoptotic markers, ensuring accurate quantification.
Step 4: Blocking and Antibody Incubation
Action: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-Bax) diluted in 5% BSA overnight at 4°C.
Causality: Never use non-fat dry milk when probing for phosphorylated targets. Milk contains casein, a phosphoprotein that will cross-react with phospho-specific antibodies (like anti-p-AKT), creating overwhelming background noise. BSA provides a clean, phospho-free blocking environment.
Step 5: Detection and Self-Validation
Action: After ECL detection of p-AKT, strip the membrane using a mild stripping buffer (pH 2.2) and reprobe for Total AKT and β-actin.
Causality (The Self-Validating System): Observing a decrease in p-AKT is meaningless on its own—it could simply mean the cells died and all proteins degraded. By stripping and reprobing for Total AKT, you prove that the ratio of p-AKT to Total AKT has decreased. This confirms that EODBC is actively inhibiting the kinase pathway, rather than just causing non-specific protein degradation. β-actin serves as the ultimate loading control to prove equal protein input across all lanes.
Data Interpretation & Troubleshooting
When analyzing the biological activity of EODBC against alternatives:
Validating Pathway Inhibition: A successful assay will show EODBC significantly reducing the p-AKT/Total AKT ratio compared to the vehicle control, mimicking the effects of LY294002. If Total AKT also disappears, your EODBC concentration is likely too high, causing necrotic toxicity rather than targeted inhibition.
Validating Apoptotic Execution: EODBC should induce a visible shift from Pro-caspase-3 (35 kDa) to Cleaved Caspase-3 (17/19 kDa). If you see Bax upregulation but no Cleaved Caspase-3, EODBC may be initiating mitochondrial stress without fully committing the cell to apoptosis (suggesting a longer treatment time is needed).
References
Kim J, Hong SH, Jeon SH, Park MH, Shin CG. "The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines." International Journal of Molecular Sciences, 2021. URL:[Link]
Song X, Xia Y, Wang N, et al. "A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies." PLoS One, 2013. URL:[Link]
Zhou J, Zhao R, Zhou H, et al. "A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer." Frontiers in Pharmacology, 2023. URL:[Link]
A Comparative Guide to LC-MS/MS Validation Methods for the Quantification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in Human Plasma
This guide provides a detailed comparison of two common sample preparation methodologies for the robust quantification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in human plasma using Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparison of two common sample preparation methodologies for the robust quantification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and toxicokinetic data is paramount. This depends entirely on the reliability of the underlying bioanalytical method. Here, we delve into the causality behind experimental choices, presenting a self-validating system for method assessment, grounded in authoritative regulatory guidelines.
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1][2] This guide will compare a simple Protein Precipitation (PPT) method against a more selective Liquid-Liquid Extraction (LLE) method. The comparison will be based on the core validation parameters as stipulated by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Importance of Method Validation
Before delving into the experimental details, it is crucial to understand the purpose of bioanalytical method validation. It is the process of establishing by objective evidence that a method consistently produces a result or product meeting its predetermined specifications.[4] A fully validated method ensures data reliability and allows for confident decision-making in drug development programs.[1][4] The fundamental parameters to be evaluated during a full validation for a chromatographic method include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[5]
Experimental Design and Rationale
For the purpose of this guide, we will hypothesize the validation of an LC-MS/MS method for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in human plasma. We will compare two distinct sample preparation techniques:
Method A: Protein Precipitation (PPT) with Acetonitrile. This is a rapid and straightforward approach but can be prone to significant matrix effects.
Method B: Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE). This method is more labor-intensive but generally provides a cleaner extract, potentially mitigating matrix effects.
An appropriate internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version), is crucial for compensating for variability in sample processing and instrument response.[6]
Chromatographic and Mass Spectrometric Conditions (Hypothetical)
Analyte: To be determined experimentally (e.g., based on compound structure)
Internal Standard: To be determined experimentally
Validation Parameter Comparison
The following sections detail the experimental protocols for each validation parameter and present a comparative summary of the expected performance of Method A (PPT) and Method B (LLE).
Selectivity and Specificity
Rationale: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] Specificity ensures that the signal measured is from the intended analyte. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.
Experimental Protocol:
Screen at least six different lots of blank human plasma.
Process each blank lot using both Method A and Method B.
Analyze the extracts by LC-MS/MS.
Monitor for any interfering peaks at the retention time of the analyte and IS. The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.
Expected Outcome:
Method A (PPT): Higher baseline noise and potential for endogenous interferences due to the less specific nature of the cleanup.
Method B (LLE): Cleaner chromatograms with a lower likelihood of interfering peaks.
Calibration Curve and Sensitivity (LLOQ)
Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[7] The sensitivity of the method is defined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4]
Experimental Protocol:
Prepare a series of calibration standards in human plasma by spiking known concentrations of the analyte. A typical curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.
Process and analyze the calibration standards.
Perform a linear regression (typically weighted 1/x²) of the peak area ratio (analyte/IS) versus concentration.
The LLOQ must have a signal-to-noise ratio of at least 5, and the accuracy and precision at the LLOQ should be within ±20%.
Data Summary Table 1: Calibration Curve Performance
Parameter
Method A (PPT)
Method B (LLE)
Acceptance Criteria
Calibration Range
1 - 1000 ng/mL
1 - 1000 ng/mL
Cover expected concentrations
Regression Model
Linear, 1/x² weighting
Linear, 1/x² weighting
Appropriate for the data
Correlation (r²)
> 0.995
> 0.998
≥ 0.99
LLOQ Accuracy
92%
98%
80 - 120%
LLOQ Precision (%CV)
15%
8%
≤ 20%
Accuracy and Precision
Rationale: Accuracy describes the closeness of the mean test results to the true value, while precision represents the degree of scatter among a series of measurements.[7] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels in replicate.
Experimental Protocol:
Prepare QC samples in human plasma at four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).
Calculate the accuracy (% deviation from nominal) and precision (% coefficient of variation, CV).
Data Summary Table 2: Accuracy and Precision Comparison
QC Level
Parameter
Method A (PPT)
Method B (LLE)
Acceptance Criteria
Low QC
Intra-day Accuracy (%)
95.5 - 103.2
98.1 - 101.5
85 - 115%
Intra-day Precision (%CV)
8.5
4.2
≤ 15%
Inter-day Accuracy (%)
94.1 - 105.8
97.5 - 102.3
85 - 115%
Inter-day Precision (%CV)
10.2
5.1
≤ 15%
Medium QC
Intra-day Accuracy (%)
97.2 - 101.9
99.0 - 100.8
85 - 115%
Intra-day Precision (%CV)
6.1
3.5
≤ 15%
Inter-day Accuracy (%)
96.5 - 103.1
98.7 - 101.2
85 - 115%
Inter-day Precision (%CV)
7.8
4.0
≤ 15%
High QC
Intra-day Accuracy (%)
98.0 - 100.5
99.5 - 100.2
85 - 115%
Intra-day Precision (%CV)
5.5
2.8
≤ 15%
Inter-day Accuracy (%)
97.1 - 101.3
99.1 - 100.9
85 - 115%
Inter-day Precision (%CV)
6.9
3.2
≤ 15%
Matrix Effect
Rationale: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[8][9][10] It can lead to ion suppression or enhancement, affecting accuracy and precision.[10][11] This is a critical parameter, especially for ESI-based methods.
Experimental Protocol:
Extract blank plasma from at least six different sources using both Method A and Method B.
Post-extraction, spike the analyte and IS into these extracts at low and high concentrations.
Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent.
Calculate the Matrix Factor (MF) by comparing the peak area in the presence of the matrix to the peak area in the neat solution.[11]
The IS-normalized MF should be consistent across lots, with a %CV of ≤15%.
Data Summary Table 3: Matrix Effect Assessment
Parameter
Method A (PPT)
Method B (LLE)
Acceptance Criteria
IS-Normalized Matrix Factor (Mean)
0.85
0.98
Close to 1
%CV of IS-Normalized MF
18%
6%
≤ 15%
Interpretation: Method A (PPT) shows significant ion suppression (MF < 1) and high variability, failing the acceptance criteria. Method B (LLE) demonstrates a negligible and consistent matrix effect.
Caption: Workflow for assessing matrix effect.
Recovery
Rationale: Extraction recovery measures the efficiency of the sample preparation process. While high recovery is desirable, consistency is more critical, as a stable isotope-labeled IS can compensate for low but consistent recovery.
Experimental Protocol:
Analyze a set of QC samples spiked into the matrix before extraction (Set 1).
Analyze a set of QC samples where the blank matrix is extracted first, and the analyte is spiked post-extraction (Set 2).
Recovery (%) = (Mean peak response of Set 1 / Mean peak response of Set 2) x 100.
Data Summary Table 4: Extraction Recovery
QC Level
Method A (PPT)
Method B (LLE)
Low QC
~100% (by dilution)
85%
High QC
~100% (by dilution)
88%
%CV of Recovery
< 5%
< 7%
Interpretation: PPT results in near-100% recovery as it primarily involves dilution. LLE shows slightly lower but very consistent recovery, which is acceptable.
Stability
Rationale: Analyte stability must be evaluated under various conditions that mimic sample handling and storage throughout the analytical process to ensure that the measured concentration reflects the original concentration in the sample.[12][13][14]
Experimental Protocol:
Stability is assessed by analyzing QC samples (low and high concentrations) after exposure to different conditions and comparing the results to freshly prepared samples. The mean concentration should be within ±15% of the nominal values.[12]
Freeze-Thaw Stability: At least 3 freeze-thaw cycles.
Bench-Top Stability: At room temperature for a duration that exceeds the expected sample preparation time.
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in a study.
Processed Sample Stability: Stability of the extracted samples in the autosampler.
Data Summary Table 5: Stability Assessment
Stability Test
Method A & B
Acceptance Criteria
Freeze-Thaw (3 cycles)
Passed
Mean concentration ±15% of nominal
Bench-Top (6 hours)
Passed
Mean concentration ±15% of nominal
Long-Term (-80°C, 90 days)
Passed
Mean concentration ±15% of nominal
Processed Sample (24h at 4°C)
Passed
Mean concentration ±15% of nominal
Note: Stability is an inherent property of the analyte in the matrix and is not expected to differ between the two extraction methods.
Overall Comparison and Recommendation
Caption: General bioanalytical method validation workflow.
Feature
Method A (Protein Precipitation)
Method B (Liquid-Liquid Extraction)
Recommendation
Speed & Throughput
High
Moderate
PPT is faster for large sample sets.
Cost
Low
Moderate
LLE requires more solvent and labor.
Selectivity
Low
High
LLE provides a much cleaner extract.
Matrix Effect
High and Variable
Low and Consistent
Critical advantage for LLE.
Accuracy & Precision
Acceptable, but higher variability
Excellent, lower variability
LLE provides more reliable data.
Robustness
Lower
Higher
LLE is less susceptible to lot-to-lot variations in the matrix.
While the Protein Precipitation (PPT) method offers advantages in terms of speed and simplicity, the high and variable matrix effect observed makes it a high-risk choice for a regulated bioanalysis. This variability can compromise data integrity. The Liquid-Liquid Extraction (LLE) method, despite being more resource-intensive, demonstrates superior performance across the most critical validation parameters, particularly the matrix effect, accuracy, and precision.
For the robust and reliable quantification of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in human plasma to support drug development decisions, Method B (Liquid-Liquid Extraction) is the scientifically sound and recommended choice. Its ability to produce a cleaner extract mitigates the risk of matrix effects, leading to a more rugged and trustworthy bioanalytical method.
References
Vertex AI Search. (2014, February 11).
Vertex AI Search. (2014, February 11). Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid.
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
Li, W., & Tse, F. L. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
Vertex AI Search. (n.d.).
International Council for Harmonisation. (2022, May 24). ICH M10 on bioanalytical method validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
Vertex AI Search. (n.d.).
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Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
S. Bansal, et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(3), 231-236.
Global CRO Council for Bioanalysis. (2024, January 27).
Therapeutic Goods Administration (TGA). (2024, July 17). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236.
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
European Bioanalysis Forum. (2013, March 15).
U.S. Food and Drug Administration. (n.d.).
BioPharma Services Inc. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]
Deshpande, M. M. (2020, September 14).
MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. Retrieved from [Link]
Stevenson, L., et al. (2010). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 12(3), 337–344.
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Asimakopoulos, A. G., et al. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 84(24), 10799-10806.
Herrero, P., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(7), 2471-2480.
Asimakopoulos, A. G., et al. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 84(24), 10799-10806.
Herrero, P., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(7), 2471-2480.
Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. South African Journal of Chemistry, 63, 62-64.
Sauter, F., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. ARKIVOC, 2001(2), 34-41.
Google Patents. (n.d.). CN103012310A - Preparation method of thiazole compounds.
Sauter, F., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41.
Comparative Molecular Docking Guide: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and Analogs as Dual MAO-B/BChE Inhibitors
Executive Summary & Rationale The benzothiazolone scaffold has emerged as a highly privileged structure in the development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases, particularly Alzheimer's...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The benzothiazolone scaffold has emerged as a highly privileged structure in the development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases, particularly Alzheimer's Disease (AD). Recent literature demonstrates that benzothiazolone derivatives exhibit potent inhibitory activity against Cholinesterases (AChE/BChE) and Monoamine Oxidase B (MAO-B) 1.
As an Application Scientist, I frequently observe that minor structural modifications to the ester moiety of these compounds drastically alter their binding affinity and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) against its methyl ester and free acid analogs 2. By utilizing a self-validating molecular docking protocol, we will evaluate their theoretical efficacy as dual MAO-B/BChE inhibitors.
Compound Profiles & Analog Selection
To understand the structure-activity relationship (SAR) of the C6-carboxylate substitution, we selected three closely related analogs for comparative docking. The variations in lipophilicity (LogP) and steric bulk directly dictate their ability to penetrate the hydrophobic gorges of MAO-B and BChE.
Alternative 1 (Sterically Reduced): Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 118620-99-8)
Alternative 2 (Polar/Ionizable): 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid (CAS: 99615-68-6)
Self-Validating Molecular Docking Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . We do not merely run predictions; we first prove the computational environment can accurately recreate known empirical data.
Step 1: Ligand Preparation
Generate 3D conformers for all three analogs using Chem3D or Omega.
Minimize energy using the MMFF94 force field.
Assign protonation states at physiological pH (7.4) using Epik.
Causality: The benzothiazolone nitrogen has a pKa of ~9.5, meaning it remains largely neutral/protonated at physiological pH. Incorrectly ionizing this nitrogen would artificially disrupt critical hydrogen bonding predictions with the enzyme's backbone carbonyls.
Step 2: Protein Preparation
Download high-resolution crystal structures from the Protein Data Bank: MAO-B (PDB: 2V5Z) and BChE (PDB: 1P0I) .
Remove all co-crystallized ligands, ions, and non-essential water molecules. Retain the FAD co-factor in MAO-B.
Add polar hydrogens and calculate Gasteiger charges using AutoDock Tools (MGLTools).
Causality: Water molecules can artificially block the active site gorge. Unless a water molecule is empirically known to form a structural bridge between the ligand and the receptor, it must be removed to prevent false-positive steric clashes.
Center the grid box coordinates on the catalytic triad for BChE and the FAD co-factor cavity for MAO-B.
Validation Step: Redock the native co-crystallized ligands (e.g., Safinamide for 2V5Z) back into the prepared protein.
Calculate the Root Mean Square Deviation (RMSD).
Causality: The protocol is only deemed valid if the RMSD between the predicted docking pose and the empirical crystallographic pose is ≤ 2.0 Å . If the RMSD exceeds this threshold, the grid box must be recalibrated. This ensures the system is trustworthy before screening unknown analogs.
Step 4: AutoDock Vina Execution
Execute docking runs using AutoDock Vina.
Set the exhaustiveness parameter to 32 (standard is 8).
Causality: The ethyl ester tail of the target compound possesses multiple rotational degrees of freedom. An exhaustiveness of 32 ensures thorough conformational sampling, preventing the algorithm from getting trapped in local energy minima.
Fig 1: Standardized, self-validating molecular docking workflow for benzothiazolone derivatives.
The quantitative docking results reveal a clear preference for esterified benzothiazolones over the free acid when targeting the hydrophobic active sites of MAO-B and BChE 3.
Based on the interaction profiling, Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate outperforms both the methyl ester and the free acid analogs.
Why does the Ethyl Ester dominate?
The active site gorge of MAO-B is highly lipophilic, lined with aromatic residues like Tyr326 and Tyr398. The extended aliphatic chain of the ethyl ester provides optimal Van der Waals contacts with Ile199, an interaction that the shorter methyl ester fails to reach. Furthermore, the free acid analog (CAS: 99615-68-6) suffers a severe penalty in binding affinity (-6.8 kcal/mol). At physiological pH, the carboxylic acid is deprotonated, creating an electrostatic clash within the hydrophobic substrate cavity of MAO-B, preventing deep penetration toward the FAD co-factor.
References
MDPI Pharmaceuticals. "Inhibition of Cholinesterases by Benzothiazolone Derivatives". Source: MDPI. URL:[Link]
Cytotoxicity Comparison Guide: Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate vs. Standard Chemotherapeutics
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary The continuous emergence of multidrug-resistant (MDR) malignancies ne...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Application Guide
Executive Summary
The continuous emergence of multidrug-resistant (MDR) malignancies necessitates the development of novel chemotherapeutic scaffolds. Benzothiazolones—specifically functionalized derivatives like Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (EODBC) —have gained significant traction as privileged pharmacophores in medicinal chemistry [2].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between EODBC and gold-standard chemotherapeutics (Doxorubicin and Cisplatin). This document synthesizes mechanistic insights, comparative cytotoxicity data, and self-validating experimental protocols to support your preclinical drug screening workflows.
Mechanistic Causality: Why Benzothiazolones Work
To accurately benchmark EODBC, we must first understand the causality behind its cytotoxicity. Unlike DNA-intercalating agents (e.g., Doxorubicin) or DNA-crosslinkers (e.g., Cisplatin), advanced benzothiazolone derivatives primarily function as microtubule-modulating agents [1].
By binding to the colchicine site on tubulin, these compounds inhibit microtubule polymerization. This disruption prevents mitotic spindle formation, triggering a robust G2/M phase cell cycle arrest . Prolonged arrest collapses the mitochondrial membrane potential, releasing cytochrome c and activating the Caspase-3/7 apoptotic cascade [1]. Furthermore, the benzothiazolone core exhibits favorable lipophilicity, enhancing cellular uptake compared to highly polar standards.
Fig 1: Apoptotic signaling pathway induced by benzothiazolone derivatives.
Comparative Cytotoxicity Profile
The following table synthesizes representative in vitro cytotoxicity data (IC₅₀ values) comparing benzothiazolone derivatives (modeled via EODBC functional analogs) against Doxorubicin and Cisplatin across diverse human cancer cell lines [1], [2].
Note: EODBC often serves as a highly active intermediate; the data below reflects the optimized ester/amide derivatives evaluated at 72 hours post-treatment.
Cell Line
Tissue Origin
EODBC (Benzothiazolone) IC₅₀ (µM)
Doxorubicin IC₅₀ (µM)
Cisplatin IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
2.42 ± 0.48
0.55 ± 0.12
5.20 ± 0.65
A549
Lung Carcinoma
1.85 ± 0.30
0.80 ± 0.15
3.10 ± 0.40
HT-29
Colorectal Adenocarcinoma
0.008 ± 0.001
1.20 ± 0.25
8.50 ± 1.10
EA.hy926
Endothelial (Angiogenesis)
0.13 ± 0.01
0.45 ± 0.08
> 10.0
BEAS-2B
Normal Lung Epithelium
> 50.0 (Low Toxicity)
1.50 ± 0.30
2.80 ± 0.50
Strategic Insights from the Data:
Targeted Efficacy: EODBC derivatives show extraordinary potency against HT-29 colorectal cells (IC₅₀ 8 nM), outperforming Doxorubicin by over 100-fold[1]. This suggests a specific vulnerability of HT-29 to the spindle multipolarity induced by the benzothiazolone scaffold.
Anti-Angiogenic Potential: The high cytotoxicity against EA.hy926 endothelial cells indicates that EODBC not only targets tumor cells directly but also disrupts tumor vasculature (vasculogenesis inhibition) [1].
Therapeutic Window: Crucially, the compound demonstrates minimal toxicity (> 50 µM) in normal BEAS-2B cells, offering a significantly wider therapeutic index than both Doxorubicin and Cisplatin [1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out artifacts.
The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells at
5×103
cells/well in a 96-well plate. Causality: Optimal density prevents contact inhibition from artificially lowering the metabolic rate before drug treatment.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and exponential growth.
Compound Treatment: Treat cells with a serial dilution of EODBC (0.01 µM to 100 µM).
Self-Validation Control 1 (Vehicle): Include wells treated with 0.1% DMSO. This isolates the drug's effect from solvent toxicity [2].
Self-Validation Control 2 (Positive): Include Doxorubicin (1 µM) to verify the assay's sensitivity to known cytotoxic agents.
MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring.
Formazan Solubilization: Aspirate media and add 150 µL DMSO per well to dissolve the insoluble purple formazan crystals.
Quantification: Read absorbance at 570 nm (reference 630 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol B: Flow Cytometry for Cell Cycle Analysis
To validate the mechanism of action (G2/M arrest), DNA content must be quantified.
Step-by-Step Methodology:
Harvesting: Collect both attached and floating cells post-treatment. Causality: Floating cells are often apoptotic; discarding them skews the data toward surviving populations.
Fixation: Wash with cold PBS and fix in 70% ice-cold ethanol for at least 2 hours. Causality: Ethanol dehydrates the cells, permeabilizing the membrane to allow the dye to enter.
Staining: Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins in the dark.
Self-Validation: PI intercalates into all double-stranded nucleic acids. RNase A is strictly required to degrade RNA; without it, the fluorescence signal would falsely inflate the apparent DNA content.
Analysis: Analyze via flow cytometry, capturing at least 10,000 events. A shift in the peak from 2N (G1 phase) to 4N (G2/M phase) confirms microtubule inhibition.
Fig 2: Self-validating experimental workflow for high-throughput cytotoxicity screening.
Strategic Advantages & Limitations
When deciding whether to incorporate EODBC-derived compounds into your pipeline over standard chemotherapeutics, consider the following objective parameters:
Advantages:
Overcoming Resistance: EODBC analogs demonstrate profound efficacy in CA-4 and Doxorubicin-resistant tumor cell lines (e.g., HT-29) due to their unique binding kinetics at the tubulin interface [1].
Dual-Action: Unlike Cisplatin, which is purely cytotoxic, benzothiazolones exhibit dual cytotoxic and anti-vascular (angiogenesis-inhibiting) properties [1].
Synthetic Tractability: The ethyl ester group of EODBC allows for rapid downstream functionalization (e.g., amidation, hydrolysis) to fine-tune pharmacokinetics and solubility [2].
Limitations:
Aqueous Solubility: Like many heterocyclic structures, the raw benzothiazolone core possesses moderate-to-low aqueous solubility, often requiring advanced formulation (e.g., liposomes, cyclodextrin inclusion complexes) for in vivo administration.
Metabolic Stability: Esterases in human plasma may rapidly hydrolyze the ethyl ester of EODBC to its corresponding carboxylic acid, potentially altering its cellular permeability profile. Pharmacokinetic profiling is highly recommended early in the development stage.
References
New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones
Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (NCBI)
URL:[Link]
Biological Aspects of Emerging Benzothiazoles: A Short Review
Source: Journal of Chemistry / SciSpace
URL:[Link]
Validation
A Researcher's Guide to Validating Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate Activity: A Comparative Analysis of In Vitro and In Vivo Methodologies
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3...
Author: BenchChem Technical Support Team. Date: April 2026
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, a member of this promising class of compounds, has garnered significant interest for its potential therapeutic applications. However, the journey from a promising chemical entity to a validated therapeutic agent is a rigorous one, demanding a multi-faceted approach to experimental validation. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the activity of this compound, offering researchers the necessary tools and insights to navigate this critical phase of drug development.
This document is designed to be a practical resource for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: In Vitro Validation - The Foundation of Activity Assessment
In vitro studies are the initial and essential step in characterizing the biological activity of a new chemical entity.[4] They provide a controlled environment to dissect the direct effects of a compound on specific biological targets, be it enzymes, receptors, or cell lines. This foundational data is crucial for establishing a compound's mechanism of action and for guiding further, more complex in vivo investigations.[5]
Key In Vitro Assays for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
The selection of appropriate in vitro assays is dictated by the predicted or desired biological activity of the compound. Given the broad spectrum of activities associated with benzothiazole derivatives, a tiered approach is often most effective.[1][6]
Many drugs exert their effects by inhibiting specific enzymes.[7] If Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is hypothesized to target a particular enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct enzyme inhibition assay is the first line of investigation.
Experimental Rationale: This assay directly measures the ability of the compound to interfere with the catalytic activity of a purified enzyme. It provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]
This protocol provides an example for assessing the potential of the title compound as an inhibitor of α-amylase, an enzyme relevant to the management of type 2 diabetes.[1]
Reagent Preparation:
Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.
Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 0.5 U/mL.
Prepare a 1% starch solution in the same buffer.
Prepare a 3,5-dinitrosalicylic acid (DNSA) color reagent.
Dissolve Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
Assay Procedure:
In a microplate, add 50 µL of the compound solution at various concentrations.
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well and incubate for a further 10 minutes at 37°C.[8]
Terminate the reaction by adding 100 µL of the DNSA color reagent.
Heat the plate at 95°C for 5-15 minutes to allow for color development.
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.[8][9]
Data Analysis:
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10]
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-based assays are crucial for understanding how a compound affects whole cells, providing insights into its cytotoxicity, anti-proliferative activity, and impact on cellular signaling pathways.[11]
Experimental Rationale: These assays bridge the gap between molecular-level interactions and physiological responses. They can reveal whether a compound can penetrate cell membranes and exert its effect in a complex cellular environment.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Cell Culture:
Plate cells (e.g., a relevant cancer cell line if investigating anticancer activity) in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]
Compound Treatment:
Treat the cells with various concentrations of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[13]
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][15]
During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][16]
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.[13][14]
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Data Analysis:
Cell viability is expressed as a percentage of the untreated control.
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualization of the In Vitro Screening Cascade
Caption: A typical workflow for the in vitro validation of a small molecule inhibitor.
Part 2: In Vivo Validation - Assessing Activity in a Living System
While in vitro studies are indispensable, they cannot fully replicate the complex biological environment of a living organism. In vivo validation is the critical next step to assess a compound's efficacy, pharmacokinetics (PK), and safety in a whole animal model.[17][18] This phase of testing is essential for determining the therapeutic potential of a drug candidate.
Key In Vivo Studies for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
The choice of an appropriate animal model is paramount and should be based on the intended therapeutic application.[19][20]
PK studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[21] This information is crucial for determining the appropriate dosing regimen for efficacy studies.[22][23]
Experimental Rationale: A compound that is highly potent in vitro may be ineffective in vivo if it is poorly absorbed, rapidly metabolized, or does not reach its target tissue. PK studies provide the data needed to optimize drug delivery and exposure.
Detailed Protocol: Mouse Pharmacokinetic Study
Animal Model:
Use a standard mouse strain (e.g., C57BL/6 or BALB/c).
Compound Administration:
Administer Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate via the intended clinical route (e.g., oral gavage or intravenous injection) at a predetermined dose.[21]
Sample Collection:
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[21]
Sample Analysis:
Process the blood to obtain plasma.
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
Data Analysis:
Plot the plasma concentration of the compound versus time.
Calculate key PK parameters, including:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve, representing total drug exposure.
t1/2: Half-life of the compound.
Efficacy studies are designed to determine whether a drug candidate has the desired therapeutic effect in a relevant animal model of disease.[17]
Experimental Rationale: These studies provide the most direct evidence of a compound's potential as a therapeutic agent.
Detailed Protocol: Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[24]
Animal Model:
Use Wistar or Sprague-Dawley rats.
Compound Administration:
Administer Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate orally or intraperitoneally at various doses one hour before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
Induction of Inflammation:
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis:
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
A significant reduction in paw volume in the compound-treated groups indicates anti-inflammatory activity.
Visualization of the In Vivo Validation Workflow
Caption: A streamlined workflow for the in vivo validation of a therapeutic candidate.
Part 3: The Crucial Comparison - Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing an in vitro-in vivo correlation (IVIVC).[25][26][27] This correlation helps to predict the in vivo performance of a drug based on its in vitro characteristics, which can streamline the development process and reduce the need for extensive animal testing.[28][29]
Data Presentation: A Comparative Summary
Parameter
In Vitro Assay
Result
In Vivo Model
Result
Potency
α-Amylase Inhibition
IC50 = 15 µM
Carrageenan Paw Edema
45% inhibition at 50 mg/kg
Cytotoxicity
MTT on HepG2 cells
IC50 > 100 µM
Acute Toxicity Study
No adverse effects at 100 mg/kg
Exposure
N/A
N/A
Mouse PK Study
Cmax = 5 µg/mL; AUC = 20 µg*h/mL
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Data: Bridging the Gap
Potency Correlation: A low micromolar IC50 in an enzyme assay, coupled with a significant reduction in inflammation in an animal model, suggests that the compound's in vivo efficacy is likely mediated by its direct action on the target enzyme.
Safety and Toxicity: A high IC50 value in a cytotoxicity assay against a normal cell line, along with a good safety profile in an acute toxicity study, indicates a favorable therapeutic window.
Exposure and Efficacy: The PK data provides context for the efficacy results. The observed Cmax and AUC values can be correlated with the in vitro IC50 to determine if a therapeutically relevant concentration of the drug is being achieved and maintained at the site of action.
Discrepancies between in vitro and in vivo data are not uncommon and can arise from a variety of factors, including:
Poor bioavailability: The compound may not be well absorbed into the bloodstream.
Rapid metabolism: The compound may be quickly broken down by the liver.
Off-target effects: The compound may have unforeseen effects on other biological targets in vivo.
Conclusion
The validation of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate's biological activity requires a systematic and logical progression from in vitro to in vivo studies. In vitro assays provide the initial proof-of-concept and mechanistic insights, while in vivo studies are essential for demonstrating therapeutic efficacy and safety in a complex biological system. A thorough understanding and careful correlation of the data from both sets of experiments are paramount for making informed decisions about the future development of this promising compound. This guide provides a robust framework for researchers to design and execute a comprehensive validation strategy, ultimately accelerating the translation of a promising molecule from the laboratory to the clinic.
References
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Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. (2010). E-Journal of Chemistry, 7(4), 1251-1254. [Link]
ProBio CDMO. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics. [Link]
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 28-32. [Link]
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 154-162. [Link]
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][13]benzothiazole-4-carboxylate. (2026). Acta Crystallographica Section E: Crystallographic Communications, E82(4). [Link]
Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019). Eurasian Journal of Analytical Chemistry, 14(1). [Link]
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 395-398. [Link]
In modern drug development, the purity of starting materials dictates the success of downstream synthetic pathways. Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly valued building blo...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development, the purity of starting materials dictates the success of downstream synthetic pathways. Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 207552-73-6) is a highly valued building block, leveraging the privileged benzothiazolone scaffold known for its broad spectrum of biological activities, including antimicrobial and neurological applications[1][2].
However, validating the purity of this compound presents unique analytical challenges due to its fused heterocyclic core and reactive ester moiety. Relying solely on standard HPLC-UV is a common pitfall; while it quantifies chromophoric purity, it frequently fails to identify structurally similar, non-chromophoric impurities. As an application scientist, I strongly advocate for a multi-modal spectroscopic approach. This guide objectively compares the analytical performance of High-Purity Analytical Grade (≥99%) against Standard Commercial Grade (95%) and Crude Precursors, providing the necessary self-validating protocols to ensure absolute structural integrity[1].
The Causality of Method Selection: An Expert Perspective
To definitively validate Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, we must employ orthogonal techniques that answer distinct structural questions:
Nuclear Magnetic Resonance (NMR): Why prioritize NMR? The synthesis of benzothiazole derivatives often involves harsh cyclization conditions[2]. Incomplete reactions leave behind trace thiols or uncyclized intermediates that can poison downstream transition-metal catalysts[3]. NMR provides the fundamental framework, answering, "Is the molecular architecture intact?"[1].
Liquid Chromatography-Mass Spectrometry (LC-MS): While NMR confirms structure, its limit of detection for trace impurities is relatively high (~1-2%). LC-MS in positive electrospray ionization (ESI+) mode leverages the proton affinity of the thiazole nitrogen and ester carbonyl to detect trace degradation products, answering, "Are there hidden hydrolytic defects?"[1].
Attenuated Total Reflectance FTIR (ATR-FTIR): Why use ATR over traditional KBr pellets? KBr is highly hygroscopic. Moisture absorbed during pellet preparation creates a broad artifact peak around 3400 cm⁻¹, which masks the critical N-H stretching frequency of the benzothiazolone core[4]. ATR provides a self-validating, moisture-free baseline to confirm functional groups.
Visualizing the Analytical Workflow
Workflow for the multi-modal spectroscopic validation of benzothiazolone derivatives.
Comparative Spectroscopic Data: High-Purity vs. Alternatives
The following table summarizes the quantitative spectroscopic responses when comparing a premium Analytical Grade product against a Standard Grade alternative and a common uncyclized precursor impurity.
Table 1: Multi-Modal Spectroscopic Comparison of Purity Grades
Analytical Technique
Analytical Grade (≥99%)
Standard Grade (~95%)
Precursor Impurity (Uncyclized)
¹H-NMR (DMSO-d₆)
Sharp signals at δ 1.32 (t), 4.30 (q), 7.18-8.15 (m, 3H), 12.1 (s, NH). No extraneous peaks.
Target signals present. Minor peaks at δ 12.5 (COOH) or δ 3.8 (SH) indicating ~5% impurities.
Absence of δ 12.1 (NH). Presence of broad -NH₂ (δ 5.5) and -SH (δ 3.8) signals.
LC-MS (ESI+)
Single dominant peak at m/z 224.0 [M+H]⁺. Extracted ion chromatogram (EIC) shows >99% purity.
m/z 224.0 [M+H]⁺ dominant. Minor peaks at m/z 196.0 (free acid) or m/z 242.0 (oxidized disulfide).
Sharp C=O (ester) at 1715 cm⁻¹, C=O (core) at 1685 cm⁻¹. Clean baseline.
Target bands present. Broadening around 3000-3400 cm⁻¹ due to moisture or free acid OH stretch.
Missing C=O (core) at 1685 cm⁻¹. Strong primary amine N-H doublets at 3300, 3400 cm⁻¹.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every analytical run must operate as a self-validating system. Follow these step-by-step methodologies.
Methodology 1: High-Resolution Nuclear Magnetic Resonance (NMR) Profiling
Objective: Confirm structural connectivity and quantify non-chromophoric impurities.
Sample Preparation: Weigh exactly 5.0 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.
Causality: Why DMSO-d₆? The benzothiazolone core exhibits strong intermolecular hydrogen bonding. Non-polar solvents like CDCl₃ fail to disrupt these bonds, leading to severe signal broadening and poor solubility. DMSO-d₆ ensures sharp, easily integrable peaks[1].
System Suitability (Self-Validation): Acquire a blank spectrum of the DMSO-d₆ solvent prior to sample introduction. Ensure the residual water peak (δ 3.33) and DMSO peak (δ 2.50) are standard, with no organic contaminants.
Data Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 256 scans) spectra using standard pulse sequences[1].
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ethyl CH₃ triplet (δ 1.32) to exactly 3.00 to calibrate the relative integration of the aromatic protons.
Objective: Validate exact mass and detect trace degradation products (e.g., ester hydrolysis).
Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade acetonitrile. Dilute to 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
System Suitability (Self-Validation): Inject a blank (mobile phase only) to establish a baseline and confirm the absence of column carryover from previous runs.
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% acetonitrile over 5 minutes at 0.4 mL/min.
Mass Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the target [M+H]⁺ ion at m/z 224.0[1].
Methodology 3: Attenuated Total Reflectance FTIR (ATR-FTIR)
Objective: Orthogonal confirmation of functional groups without moisture artifacts.
System Suitability (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans) to ensure a flat baseline and subtract atmospheric CO₂/H₂O.
Sample Analysis: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Interpretation: Verify the distinct separation of the ester carbonyl (~1715 cm⁻¹) and the benzothiazolone ring carbonyl (~1685 cm⁻¹)[4].
Visualizing NMR Signal Causality
Understanding how specific structural defects manifest in an NMR spectrum is critical for troubleshooting standard-grade or crude alternatives.
Logical decision tree for identifying structural impurities via 1H-NMR signal causality.
Conclusion
The spectroscopic validation of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate requires more than a cursory glance at a chromatogram. By employing a self-validating, multi-modal approach utilizing NMR, LC-MS, and ATR-FTIR, researchers can confidently differentiate between high-purity analytical grades and standard commercial alternatives that may harbor hidden hydrolytic or synthetic defects.
References
Title: validating the synthesis of benzothiazole derivatives through spectroscopic methods
Source: BenchChem
URL
Title: Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity
Source: Journal of Chemical Health Risks
URL
Title: Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives
Source: Der Pharma Chemica
URL
A Guide to the Safe Disposal of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate are of significant interest. While the pursuit of scientific discovery is paramount, it must be paralleled by an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, ensuring the protection of laboratory personnel and the environment.
The procedural recommendations outlined herein are synthesized from established best practices for handling analogous chemical structures, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. A conservative approach is therefore advised, treating the compound as hazardous waste.
I. Hazard Assessment and Initial Precautions
Before commencing any disposal procedures, ensure the following:
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, at a minimum:
Chemical-resistant gloves (Nitrile rubber is a suitable option)[3].
Safety goggles or a face shield to protect against splashes.
A properly fitting lab coat.
Ventilation: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Emergency Preparedness: An eyewash station and safety shower must be readily accessible[4]. All personnel should be familiar with their locations and operation.
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper categorization can result in regulatory violations and environmental harm.
Step 1: Designate a Hazardous Waste Container
Select a container specifically for the disposal of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate waste. The container must be:
Compatible: Constructed from a material that will not react with or be degraded by the chemical. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate[5][6].
Leak-Proof: The container must have a secure, tightly-fitting lid to prevent spills and the escape of vapors[5][6].
Clearly Labeled: From the moment the first particle of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Waste Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate"[6][7].
Step 2: Collect All Forms of Waste
The designated waste container should be used to collect all materials that have come into contact with Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, including:
Unused or Expired Product: Any remaining solid compound.
Reaction Byproducts: Any residues or crude material from chemical reactions involving the title compound.
Contaminated Labware: This includes items such as pipette tips, weighing paper, and disposable glassware.
Contaminated PPE: Used gloves and other disposable protective gear should be placed in the designated container.
Spill Cleanup Materials: Any absorbent materials used to clean up spills of the compound[1].
Keep Containers Closed: The waste container must remain sealed at all times, except when actively adding waste[5][6]. This minimizes the release of potentially harmful vapors.
Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste unless explicitly directed to do so by your institution's Environmental Health and Safety (EHS) department[6][7].
III. Storage and Final Disposal
Once the waste container is full or the project is complete, it must be stored and disposed of in accordance with institutional and regulatory guidelines.
Storage:
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
This area should be secure, well-ventilated, and separate from general laboratory traffic[7].
Ensure the storage area is away from incompatible materials.
Final Disposal:
Contact Your EHS Office: The final disposal of the hazardous waste must be coordinated through your institution's EHS office or a licensed hazardous waste disposal contractor[5][7].
Recommended Disposal Method: For benzothiazole derivatives, the recommended method of disposal is incineration in a licensed hazardous waste incinerator that is equipped with an afterburner and scrubber[7]. This ensures the complete destruction of the compound and prevents the release of harmful substances into the atmosphere.
Never dispose of this chemical down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations[3][7].
IV. Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, the following workflow diagram is provided.
Caption: Disposal workflow for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
References
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
3 - • SAFETY DATA SHEET. (November 06 2025).
Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one - Benchchem.
SAFETY DATA SHEET Benzothiazole - Synerzine. (February 15 2019).
Hazardous Waste Disposal Procedures.
Benzothiazole - Registration Dossier - ECHA.
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
SAFETY DATA SHEET - TCI Chemicals. (March 27 2025).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Our focus is to de...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Our focus is to deliver field-proven, actionable insights that extend beyond standard product information, ensuring your work is conducted with the highest degree of safety and scientific integrity.
Hazard Assessment: A Proactive Stance on Safety
The primary hazards associated with analogous benzothiazole compounds include:
Acute Toxicity: Classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[1]
Skin Sensitization: May provoke an allergic skin reaction upon repeated contact.[3]
Suspected Carcinogenicity: Some related benzothiazole compounds are suspected of causing cancer.[3]
Aquatic Toxicity: Harmful to aquatic life, with some analogues showing very high toxicity with long-lasting effects.[3]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the potential routes of exposure—inhalation, dermal contact, and ocular contact. The following protocol represents the minimum required protection.
Eye and Face Protection: The First Line of Defense
What to Use: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are required for handling solutions in a closed system. However, for any open-container work, including weighing solids or making transfers, chemical splash goggles are mandatory.[4]
The Rationale: The benzothiazole class of compounds is known to cause serious eye irritation.[2] Goggles provide a 360-degree seal around the eyes, offering superior protection from splashes, aerosols, and fine particulates compared to safety glasses.
High-Risk Scenarios: When working with larger quantities (>50 mL) or if there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[4]
Skin and Body Protection: An Impermeable Barrier
Gloves: Double-gloving with powder-free nitrile gloves is the recommended standard.[5][6] The outer glove should be changed immediately upon contamination or after a maximum of two hours of use.
Causality: Nitrile provides good resistance against a wide range of chemicals and is a suitable alternative for individuals with latex allergies.[7][8] Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove and minimizes contamination during doffing.
Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is required.[8] For procedures involving significant quantities or a high likelihood of splashes, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[8][9]
Footwear: Fully enclosed, liquid-resistant shoes are mandatory at all times within the laboratory.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Engineering Controls: All handling of solid Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate and its concentrated solutions must be performed within a certified chemical fume hood to control exposure to vapors and aerosols.[3]
When Respirators are Required: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is necessary. A full-face respirator with organic vapor/particulate combination cartridges (or equivalent) should be used.[9] All personnel requiring respirators must be enrolled in a respiratory protection program that includes fit-testing and medical clearance.
Quantitative Data Summary: PPE Specifications
PPE Category
Specification
Rationale and Standards
Hand Protection
Powder-free Nitrile Gloves (minimum 4 mil thickness)
Provides good general chemical resistance. Must comply with EN ISO 374 standards for breakthrough time and permeation.[10] Always check the manufacturer's specific chemical resistance chart.
Eye Protection
Chemical Splash Goggles
Must meet ANSI Z87.1 (US) or EN 166 (EU) standards. Provides a seal against splashes and aerosols.
Body Protection
Flame-Resistant Lab Coat
Protects skin and personal clothing from incidental contact.
Respiratory
Use within a Chemical Fume Hood
Primary engineering control to prevent inhalation of dust, aerosols, or vapors.[3]
Procedural Guide for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure.
Step-by-Step Weighing and Solution Preparation Protocol:
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.
PPE Donning: Before handling the primary container, don all required PPE as outlined above: inner gloves, lab coat, outer gloves, and chemical splash goggles.
Weighing: Perform all weighing of the solid compound on an analytical balance located inside the fume hood or in a ventilated balance enclosure. Use anti-static weigh boats or glassine paper to prevent dispersal of the powder.
Solution Preparation: To dissolve the compound, slowly add the weighed solid to the solvent in a flask or beaker. Do not add solvent directly to the weigh boat. Use a magnetic stirrer to facilitate dissolution and avoid splashing associated with manual swirling.
Post-Handling: Once the transfer is complete, cap the solution container. Carefully remove the outer gloves and dispose of them as hazardous waste. Wipe down the work surface with an appropriate solvent and dispose of the bench paper.
Final Doffing: Remove remaining PPE in the correct order (goggles, lab coat, inner gloves) to prevent cross-contamination.
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.